N-(5-Amino-2-methylphenyl)-2-fluorobenzamide
Description
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Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAVZYPSKDOHAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Intermediate: A Technical Guide to N-(5-Amino-2-methylphenyl)-2-fluorobenzamide in Kinase Inhibitor Synthesis
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This technical guide delves into the synthesis, chemical rationale, and strategic application of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide , a pivotal intermediate in the construction of potent and selective kinase inhibitors. We will explore a robust synthetic pathway, elucidate the significance of its structural motifs, and contextualize its application in the development of targeted therapeutics, with a focus on inhibitors of the MAPK/ERK signaling pathway. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical intermediates for next-generation kinase inhibitor design.
Introduction: The Kinase Inhibitor Landscape and the Role of Privileged Scaffolds
The human kinome comprises over 500 protein kinases that act as molecular switches, controlling a vast array of cellular functions from proliferation and differentiation to apoptosis. In oncology, the aberrant activation of specific kinases, such as B-Raf and p38 MAP kinase, can drive tumor growth and survival. The design of small-molecule inhibitors that target the ATP-binding site of these kinases is a validated and highly successful therapeutic strategy.
Within the medicinal chemist's toolkit, certain molecular frameworks, often termed "privileged scaffolds," are repeatedly identified in successful drug candidates due to their favorable binding properties and synthetic accessibility. The benzamide moiety is one such scaffold, known for its ability to form key hydrogen bond interactions within the kinase hinge region. When combined with other tailored fragments, it serves as an excellent anchor for building high-affinity inhibitors.
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide emerges as a high-value intermediate precisely because it marries the benzamide core with strategically placed functional groups: a reactive primary amine for subsequent coupling reactions and a 2-fluoro substituent, which can significantly enhance binding affinity and modulate physicochemical properties.
Synthesis of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide: A Two-Step Approach
The synthesis of the title compound is logically approached via a two-step sequence: an initial amide coupling followed by a chemoselective reduction. This pathway is efficient, scalable, and utilizes readily available starting materials.
Step 1: Amide Bond Formation
The first step involves the acylation of 2-methyl-5-nitroaniline with 2-fluorobenzoyl chloride. This is a standard nucleophilic acyl substitution reaction.
-
Rationale: 2-methyl-5-nitroaniline is selected as the starting material, with the nitro group serving as a protected precursor to the desired amine. This prevents unwanted side reactions at the amine position during the acylation step. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct generated during the reaction. The use of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard.
Step 2: Nitro Group Reduction
The second step is the reduction of the nitro group in the intermediate, N-(2-methyl-5-nitrophenyl)-2-fluorobenzamide, to the primary amine, yielding the final product.
-
Rationale: A variety of methods are available for the reduction of aromatic nitro groups.[1] Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate) is a clean and efficient method.[2] Alternatively, metal-based reductions using reagents like tin(II) chloride (SnCl₂) in acidic media or iron powder in the presence of an acid are also highly effective and tolerate a wide range of functional groups.[1][3] The choice of reducing agent can be guided by factors such as scale, functional group tolerance, and desired workup procedure.
The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for N-(5-Amino-2-methylphenyl)-2-fluorobenzamide.
Experimental Protocol: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for the synthesis. Each step includes in-process checks to validate the reaction's progress.
Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)-2-fluorobenzamide (Intermediate)
-
Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-methyl-5-nitroaniline (5.0 g, 32.9 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM). Stir until all solids are dissolved.
-
Basification: Add pyridine (3.2 mL, 39.5 mmol) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (5.4 g, 34.1 mmol) in 20 mL of anhydrous DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting aniline spot indicates reaction completion.
-
Workup: Quench the reaction by adding 50 mL of 1M HCl (aq). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a solid.
-
Purification: Recrystallize the crude product from ethanol to afford N-(2-methyl-5-nitrophenyl)-2-fluorobenzamide as a pale yellow solid.
Protocol 2: Synthesis of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide (Final Product)
-
Reaction Setup: In a 500 mL round-bottom flask, suspend N-(2-methyl-5-nitrophenyl)-2-fluorobenzamide (7.5 g, 27.3 mmol) in 150 mL of ethanol.
-
Addition of Reagents: Add ammonium chloride (14.6 g, 273 mmol) dissolved in 50 mL of water. To this stirred suspension, add iron powder (7.6 g, 137 mmol).
-
Reduction Reaction: Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours. Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate). The disappearance of the starting nitro compound and the appearance of a new, more polar spot (the amine) indicates completion.
-
Filtration: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(5-Amino-2-methylphenyl)-2-fluorobenzamide . The product can be further purified by column chromatography if necessary.
The Strategic Value of the Intermediate's Core Components
The utility of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide as an intermediate stems from the distinct roles of its constituent parts:
-
The 5-Amino Group: This primary aromatic amine is the key reactive handle. It serves as a nucleophile for coupling with various electrophilic partners, such as heterocyclic halides or carboxylic acids, allowing for the elaboration of the final inhibitor structure. This is the site where the "warhead" that targets the kinase hinge region is typically installed.
-
The 2-Fluorobenzamide Moiety: This portion of the molecule is crucial for binding and pharmacological properties. The fluorine atom is a weak hydrogen bond acceptor and can engage in favorable interactions with the kinase active site. Furthermore, fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability and membrane permeability.[4] The ortho-positioning of the fluorine can also induce a specific conformation in the molecule, which may be favorable for binding.[5]
-
The 2-Methylphenyl Group: The methyl group provides steric bulk and lipophilicity. It can influence the molecule's overall conformation and engage in hydrophobic interactions within the kinase active site, often contributing to potency and selectivity.
Application in Kinase Inhibitor Design: Targeting the B-Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cell growth and proliferation.[6] Mutations in the B-Raf kinase, particularly the V600E mutation, lead to constitutive activation of this pathway and are found in over 50% of melanomas and a significant fraction of other cancers.[6] The development of B-RafV600E inhibitors has been a major therapeutic breakthrough.
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide is an ideal starting point for constructing B-Raf inhibitors. The 5-amino group can be coupled with a heterocyclic core that is designed to bind to the hinge region of the kinase. For example, a pyrimidine or thiazole core can be introduced via a Buchwald-Hartwig or SNAr reaction.
Caption: Inhibition of the MAPK pathway by a B-Raf inhibitor.
A hypothetical final inhibitor, constructed from our intermediate, might feature a thiazole ring system. The benzamide portion would occupy the solvent-exposed region of the ATP-binding pocket, with the 2-fluoro substituent potentially forming interactions with backbone amides or ordered water molecules. The thiazole core would interact with the hinge region, and further substitutions on the thiazole could be optimized to maximize potency and selectivity.[7]
Data Summary
The following tables summarize the key properties of the intermediate and a representative reaction.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Compound Name | N-(5-Amino-2-methylphenyl)-2-fluorobenzamide |
| Molecular Formula | C₁₄H₁₃FN₂O |
| Molecular Weight | 244.27 g/mol |
| Appearance | Off-white to light brown solid |
| Key Functional Groups | Primary Aryl Amine, Amide, Fluoro-Aromatic |
Table 2: Representative Reaction Parameters for Nitro Reduction
| Parameter | Condition | Rationale |
|---|---|---|
| Reducing Agent | Iron Powder | Cost-effective, robust, and environmentally benign.[3] |
| Acid Source | Ammonium Chloride | Mild acid catalyst that facilitates the reduction. |
| Solvent | Ethanol/Water | Allows for good solubility of reactants and facilitates workup. |
| Temperature | Reflux (~80-85 °C) | Provides sufficient energy to drive the reaction to completion. |
| Reaction Time | 2-3 hours | Typical timeframe for complete conversion monitored by TLC. |
Conclusion
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide is a strategically designed chemical intermediate that provides a streamlined entry into potent kinase inhibitors. Its synthesis is robust and scalable, and its structure contains pre-installed features—a reactive amine for further elaboration and a fluorinated benzamide for optimal binding and drug-like properties. By understanding the rationale behind its synthesis and the function of its constituent parts, medicinal chemists can effectively leverage this intermediate to accelerate the discovery and development of novel targeted therapies for cancer and other diseases driven by aberrant kinase signaling.
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- Londhe, O. A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 252-260.
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Sun, Y., et al. (2015). Studies on[8][9]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-Raf V600E/KDR Inhibitors Using Docking and 3D-QSAR Approaches. Molecules, 20(10), 18854-18882.
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The Ortho-Para Fluorine Dichotomy: Structural and Conformational Dynamics of 2-Fluorobenzamide vs. 4-Fluorobenzamide Analogs in Drug Design
Executive Summary
The introduction of a fluorine atom into a benzamide scaffold is a foundational strategy in medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target affinity. However, the positional isomerism of the fluorine atom—specifically ortho (2-fluoro) versus para (4-fluoro)—dictates entirely divergent structural, electronic, and conformational behaviors. This technical guide explores the mechanistic differences between 2-fluorobenzamide and 4-fluorobenzamide analogs, detailing how these structural nuances are exploited in rational drug design and how they can be empirically validated through self-validating analytical protocols.
Core Structural and Electronic Divergence
The fundamental difference between 2-fluorobenzamide and 4-fluorobenzamide lies in the interplay between steric hindrance and electronic distribution.
The Ortho Effect: Steric Hindrance and Conformational Locking
In 2-fluorobenzamide analogs, the proximity of the highly electronegative fluorine atom to the amide group induces profound steric and electrostatic effects. The defining structural characteristic is the formation of a weak but highly influential1[1].
This interaction effectively locks the amide bond into a specific coplanar or twisted conformation, creating a pseudo-six-membered ring. This phenomenon, known as "bioactive pre-organization," reduces the entropic penalty upon receptor binding. Furthermore,2
2[2].The Para Effect: Electronic Modulation and Free Rotation
Conversely, 4-fluorobenzamide analogs lack this steric restriction. The para-fluorine is situated too far from the amide moiety to participate in IMHBs, resulting in the 3[3]. Instead, the 4-fluoro substituent exerts its influence purely through electronic effects—specifically, strong inductive electron withdrawal (-I) coupled with resonance electron donation (+R). This modulates the electron density of the aromatic system and the basicity of the amide without restricting its conformational freedom.
Logical flow of structural effects in 2-fluoro vs 4-fluoro benzamide analogs.
Impact on Structure-Activity Relationships (SAR)
The choice between a 2-fluoro and 4-fluoro benzamide analog is a critical decision in pipeline development, directly impacting the pharmacological profile of the drug candidate.
-
Neurological and Anticonvulsant Agents: In the development of central nervous system therapeutics, 4-fluorobenzamide derivatives have shown remarkable efficacy. For instance,4[4]. Similar SAR trends are observed in5[5].
-
Anti-inflammatory Agents: Recent developments in COX-2 inhibitors highlight the utility of 4-fluorobenzamide hybrids. These compounds6[6].
-
Antifungal Agents: In triazole-containing benzamides, SAR studies reveal that7[7].
-
Crystallographic Stability: In the solid state, the rigidification provided by the ortho-fluorine in 2-fluorobenzamides3[3], whereas 4-fluorobenzamides are more prone to polymorphism.
Table 1: Comparative Profiling of 2-Fluorobenzamide vs. 4-Fluorobenzamide Analogs
| Feature | 2-Fluorobenzamide (Ortho) | 4-Fluorobenzamide (Para) |
| Intramolecular H-Bond | Present (N-H···F) | Absent |
| Amide Conformation | Locked (Planar/Twisted pseudo-ring) | Freely rotating |
| Crystal Packing | Suppresses disorder, highly ordered | Prone to polymorphism/disorder |
| Electronic Effect on Amide | Strong inductive withdrawal | Resonance donation / Inductive withdrawal |
| Primary SAR Utility | Bioactive pre-organization | Metabolic stability, receptor pocket filling |
| Typical | < 0.05 (indicates strong IMHB) | > 0.16 (indicates no IMHB) |
Experimental Methodologies for Conformational Validation
To establish trustworthiness in structural assignments, researchers must employ self-validating experimental systems. Below are the definitive protocols for distinguishing the conformational states of 2-F and 4-F benzamides.
Protocol 1: NMR-Based Abraham Method for IMHB Detection
The causality behind this protocol is solvent competition. The Abraham method quantifies the propensity of an N-H group to form intermolecular hydrogen bonds with a solvent. If the N-H is already engaged in an internal hydrogen bond (as in 2-fluorobenzamide), it will resist interacting with a strong hydrogen-bond accepting solvent like DMSO, resulting in a minimal chemical shift change.
-
Sample Preparation: Dissolve 5 mg of the synthesized benzamide analog in 0.5 mL of
(a non-hydrogen-bonding solvent). Prepare a parallel, identical sample in 0.5 mL of (a strong hydrogen-bond acceptor). -
Data Acquisition: Acquire
-NMR spectra for both samples at 298 K, ensuring precise calibration of the chemical shift ( ) against TMS. -
Data Processing: Identify the amide N-H proton signal. Calculate the chemical shift difference:
. -
Calculations: 8
8[8]. -
Interpretation: 8
8[8].
Protocol 2: X-Ray Crystallographic Analysis of Disorder
-
Crystallization: Grow single crystals of the benzamide analogs using slow evaporation from a binary solvent system (e.g., ethanol/water) to ensure high crystal quality.
-
Diffraction: Collect X-ray diffraction data at 100 K to minimize thermal motion and accurately locate the amide hydrogen atom.
-
Refinement: Solve the structure using direct methods. For 4-fluorobenzamides, carefully model any rotational disorder of the amide group. For 2-fluorobenzamides,9[9].
Experimental workflow for validating intramolecular hydrogen bonds in benzamides.
References
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations Source: PMC (National Institutes of Health) URL:[Link]
-
A DFT and AIM analysis of the spin-spin couplings across the hydrogen bond in the 2-fluorobenzamide and related compounds Source: Magnetic Resonance in Chemistry (Wiley) URL:[Link]
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Use of halogenated units for the construction of artificial carbohydrate receptors Source: ChemRxiv URL:[Link]
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Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Synthesis of Novel trans-4-(Substituted-benzamido)-3,4-dihydro-2H-benzo[b]pyran-3-ol Derivatives as Potential Anticonvulsant Agents with a Distinctive Binding Profile Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity Source: Bioorganic Chemistry (via ResearchGate) URL:[Link]
-
Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety Source: J-Stage URL:[Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution Source: Crystal Growth & Design (ACS Publications) URL:[Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide Source: MDPI URL:[Link]
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Methodological & Application
Application Note: High-Purity Synthesis of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide
Abstract & Introduction
This application note details a robust, scalable protocol for the synthesis of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., Bcr-Abl tyrosine kinase inhibitors).[1] The structural motif features a 2-methyl-5-aminoaniline core coupled to a 2-fluorobenzoyl moiety.[1]
The synthesis presents specific challenges, including regiochemical control during the initial acylation and the chemoselective reduction of the nitro group without compromising the aryl fluoride.[1] This guide prioritizes Chemical Purity (>98%) and Process Safety , utilizing a two-step sequence: selective acylation of 2-methyl-5-nitroaniline followed by a mild catalytic hydrogenation.[1]
Key Chemical Attributes
| Parameter | Description |
| Target Molecule | N-(5-Amino-2-methylphenyl)-2-fluorobenzamide |
| Molecular Formula | C₁₄H₁₃FN₂O |
| Molecular Weight | 244.27 g/mol |
| Key Functionality | Aryl Amide, Primary Amine, Aryl Fluoride |
| Primary Application | Kinase Inhibitor Scaffold, Fragment-Based Drug Discovery |
Retrosynthetic Analysis & Strategy
The most reliable route disconnects the amide bond. The precursor 2-methyl-5-nitroaniline is commercially available and provides the correct substitution pattern, avoiding the regioselectivity issues associated with nitrating N-(2-methylphenyl)-2-fluorobenzamide.[1]
Synthetic Workflow Diagram
Caption: Two-step synthetic pathway ensuring regiochemical fidelity and high yield.
Experimental Protocols
Step 1: Acylation (Amide Bond Formation)
Objective: Synthesize N-(2-methyl-5-nitrophenyl)-2-fluorobenzamide. Rationale: Pyridine is selected as both solvent and base. It effectively solubilizes the aniline (which can be sparingly soluble in non-polar solvents) and scavenges the HCl byproduct.
Materials
-
2-Methyl-5-nitroaniline: 15.2 g (100 mmol)[1]
-
2-Fluorobenzoyl chloride: 17.4 g (110 mmol, 1.1 eq)[1]
-
Pyridine (Anhydrous): 150 mL
-
Ethyl Acetate (EtOAc): For workup
-
HCl (1N): For quenching
Procedure
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Dissolution: Charge the flask with 2-Methyl-5-nitroaniline (15.2 g) and Pyridine (150 mL). Stir at Room Temperature (RT) until fully dissolved.
-
Cooling: Cool the solution to 0–5°C using an ice/water bath.
-
Addition: Charge the addition funnel with 2-Fluorobenzoyl chloride (17.4 g). Add dropwise over 30 minutes, maintaining internal temperature <10°C. Note: The reaction is exothermic.
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.
-
Quench & Workup:
-
Pour the reaction mixture into Ice Water (500 mL) with vigorous stirring. A precipitate should form.[2]
-
Adjust pH to ~3 using HCl (1N) to neutralize excess pyridine (critical for product purity).
-
Filter the solid precipitate.[2][3][4] Wash the cake with water (3 x 100 mL) and cold ethanol (1 x 30 mL).
-
-
Purification: Recrystallize the crude solid from boiling Ethanol.
-
Yield Expectation: 85–90%[1]
-
Appearance: Pale yellow solid.
-
Step 2: Nitro Reduction[1]
Objective: Selective reduction of the nitro group to the amine without defluorination. Rationale: Catalytic hydrogenation (Pd/C) is the "Gold Standard" for pharmaceutical intermediates due to clean workup. While aryl fluorides are generally stable, conditions must remain mild (RT, atmospheric pressure) to prevent any risk of hydrodefluorination.[1]
Materials
-
N-(2-methyl-5-nitrophenyl)-2-fluorobenzamide: 10.0 g (36.5 mmol)[1]
-
Palladium on Carbon (Pd/C): 1.0 g (10 wt% loading, 50% wet)[1]
-
Methanol (MeOH): 200 mL
-
Hydrogen Gas (H₂): Balloon or Hydrogenator
Procedure
-
Suspension: In a 500 mL hydrogenation flask, suspend the Nitro Intermediate (10.0 g) in Methanol (200 mL).
-
Note: If solubility is poor, add THF (50 mL).[1]
-
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a nitrogen stream. Caution: Dry Pd/C is pyrophoric; use wet catalyst or handle under inert gas.[1]
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).[1] Stir vigorously under H₂ atmosphere (balloon pressure or 1 atm) at RT for 6–12 hours.
-
Monitoring: Monitor by LCMS for the disappearance of the nitro peak (M+1 = 275) and appearance of the amine (M+1 = 245).
-
Workup:
-
Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to dryness.
-
-
Purification: The product is typically pure enough for downstream use. If necessary, recrystallize from EtOAc/Hexane or purify via flash chromatography (DCM:MeOH 95:5).[1]
Quality Control & Characterization
Validation Logic: The identity of the product is confirmed by the shift in the amide proton and the appearance of the broad amine signal in NMR.
| Technique | Expected Result | Interpretation |
| HPLC Purity | >98.0% (Area %) | Single peak at retention time distinct from nitro precursor.[1][4] |
| LC-MS | [M+H]⁺ = 245.1 m/z | Confirms molecular weight of amine. |
| ¹H NMR (DMSO-d₆) | δ 2.15 (s, 3H, CH₃)δ 4.90 (bs, 2H, NH₂)δ 9.85 (s, 1H, Amide NH) | Diagnostic: Upfield shift of aromatic protons ortho to the new amino group compared to nitro precursor.[1] |
| ¹⁹F NMR | Single peak ~ -110 to -115 ppm | Confirms integrity of the C-F bond (no defluorination). |
Troubleshooting Guide
Caption: Logic tree for resolving common synthetic deviations.
Safety & Handling
-
2-Fluorobenzoyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water.
-
Nitro Compounds: Potential mutagens.[5][6] Handle with gloves and avoid inhalation of dust.
-
Pd/C: Pyrophoric when dry. Keep wet with water or solvent. Dispose of in dedicated waste containers to prevent fire.
References
-
Mohana, K. N., & Mallesha, L. (2011).[1] Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications, 43(3), 395-400.[1] Retrieved from [Link]
-
Quick Company. (2009). An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Patent Application IN 37/2009.[4] Retrieved from [Link]
-
Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.[1][7] Retrieved from
-
MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank, 2023(4), M1756.[1] Retrieved from [Link]
Sources
- 1. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]
- 2. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 [quickcompany.in]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties_Chemicalbook [chemicalbook.com]
- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
Application Notes and Protocols for the Reduction of Nitro-Benzamide Precursors to N-(5-Amino-2-methylphenyl)-2-fluorobenzamide
For correspondence:
Abstract
The selective reduction of an aromatic nitro group to an amine is a foundational transformation in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This application note provides a comprehensive technical guide for the reduction of N-(5-nitro-2-methylphenyl)-2-fluorobenzamide to its corresponding amine, N-(5-Amino-2-methylphenyl)-2-fluorobenzamide. We will explore various methodologies, including catalytic hydrogenation, transfer hydrogenation, and metal-mediated reductions, offering detailed, field-proven protocols. The causality behind experimental choices, safety considerations, and purification techniques are discussed to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Criticality of Nitro Group Reduction in Pharmaceutical Synthesis
The conversion of aromatic nitro compounds to their corresponding anilines is a pivotal step in the synthesis of a vast array of pharmaceuticals. Anilines are versatile precursors for the construction of complex molecular architectures found in numerous drug candidates. The target molecule of this guide, N-(5-Amino-2-methylphenyl)-2-fluorobenzamide, is a key building block whose purity and yield are critical for the successful development of downstream products.
The primary challenge in the reduction of N-(5-nitro-2-methylphenyl)-2-fluorobenzamide lies in achieving high chemoselectivity. The reducing agent must selectively target the nitro group while preserving the integrity of the amide and fluoro-functionalities. This document will provide a detailed exploration of various methods to achieve this transformation efficiently and safely.
Methodologies for the Selective Reduction of N-(5-nitro-2-methylphenyl)-2-fluorobenzamide
The choice of reduction methodology is paramount and depends on several factors, including substrate compatibility, desired yield, scalability, and safety. Below, we discuss the most relevant methods for the selective reduction of the nitro group in our target precursor.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[1] The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.
Causality of Component Selection:
-
Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of aromatic nitro compounds.[2] Raney Nickel is another viable option, particularly when dehalogenation is a concern, though the fluoro-substituent in our target molecule is generally less susceptible to hydrogenolysis than chloro or bromo groups.[3]
-
Solvent: Protic solvents like ethanol or methanol are often excellent choices as they facilitate the reaction and can help in solubilizing the starting material. Ethyl acetate is also a common solvent for these reactions.
-
Pressure and Temperature: These reactions can often be carried out at atmospheric pressure using a hydrogen balloon, but for more challenging reductions, a Parr hydrogenator at elevated pressures (e.g., 50 psi) may be necessary.[4] Most nitro group hydrogenations are exothermic and can proceed at room temperature.
dot
Caption: Experimental workflow for catalytic hydrogenation.
Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen, making it particularly suitable for laboratories not equipped for high-pressure reactions.[3] This method utilizes a hydrogen donor in the presence of a catalyst.
Causality of Component Selection:
-
Hydrogen Donor: Ammonium formate is a widely used and effective hydrogen donor for transfer hydrogenation.[5] Formic acid and hydrazine hydrate are also common choices.[6]
-
Catalyst: Palladium on carbon (Pd/C) is the most common catalyst for transfer hydrogenation of nitro compounds.
-
Solvent: Protic solvents like methanol or ethanol are typically used.
dot
Caption: Reaction pathway for transfer hydrogenation.
Metal-Mediated Reduction
The use of metals in acidic media is a classic and robust method for the reduction of aromatic nitro groups. These methods are often highly chemoselective and cost-effective.
Causality of Component Selection:
-
Metal and Acid:
-
Tin(II) Chloride (SnCl₂): Stannous chloride in the presence of hydrochloric acid is a very effective and selective reagent for nitro group reduction.[7] This method is particularly useful when other reducible functional groups are present.
-
Iron (Fe): Iron powder in the presence of an acid like hydrochloric acid or ammonium chloride is another widely used, economical, and selective method.[8]
-
Mechanism Insight: The reduction with metals like tin or iron proceeds through a series of single-electron transfers from the metal to the nitro group, with subsequent protonation by the acidic medium. This step-wise process continues until the amine is formed.
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. When working with pyrophoric catalysts like Pd/C and Raney Nickel, or with hydrogen gas, adhere to strict safety protocols.[9][10][11]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general procedure and may require optimization for the specific substrate.[4]
Materials:
-
N-(5-nitro-2-methylphenyl)-2-fluorobenzamide
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (balloon or cylinder)
-
Nitrogen gas
-
Celite
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve N-(5-nitro-2-methylphenyl)-2-fluorobenzamide (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under a nitrogen atmosphere.
-
Seal the flask and evacuate the atmosphere, then backfill with nitrogen. Repeat this cycle three times.
-
Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated cylinder.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude N-(5-Amino-2-methylphenyl)-2-fluorobenzamide.
-
Proceed with purification.
Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol is a milder alternative to direct hydrogenation.[3]
Materials:
-
N-(5-nitro-2-methylphenyl)-2-fluorobenzamide
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (or Ethanol)
-
Celite
Procedure:
-
To a solution of N-(5-nitro-2-methylphenyl)-2-fluorobenzamide (1.0 eq) in methanol, add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Proceed with purification.
Protocol 3: Metal-Mediated Reduction using Stannous Chloride (SnCl₂)
This protocol is adapted from a similar synthesis and is highly chemoselective.[7]
Materials:
-
N-(5-nitro-2-methylphenyl)-2-fluorobenzamide
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
-
Ice
Procedure:
-
In a round-bottom flask, suspend stannous chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid and cool to 0 °C in an ice bath.
-
Add N-(5-nitro-2-methylphenyl)-2-fluorobenzamide (1.0 eq) portion-wise to the vigorously stirred suspension.
-
Continue stirring at 0 °C for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Carefully basify the mixture with a concentrated solution of sodium hydroxide or saturated sodium bicarbonate until the pH is alkaline.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Proceed with purification.
Data Presentation: Comparative Analysis of Reduction Methods
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂ / 10% Pd/C | Ethanol | Room Temp. | >90% | High efficiency, clean byproduct (H₂O).[1] | Requires specialized equipment for pressure; potential for dehalogenation. |
| Transfer Hydrogenation | HCOONH₄ / 10% Pd/C | Methanol | Reflux | 85-95% | Avoids use of gaseous H₂; mild conditions.[3] | Requires removal of formate salts during work-up. |
| Metal-Mediated | SnCl₂·2H₂O / HCl | HCl (aq) | 0 °C | >90% | High chemoselectivity, cost-effective.[7] | Stoichiometric amounts of metal salts produced as waste. |
Purification of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide
The crude product obtained from the reduction will likely contain some impurities. Recrystallization and column chromatography are the two primary methods for purification.
Recrystallization
Recrystallization is often the most effective method for purifying solid compounds.[12]
General Procedure:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, and mixtures with hexanes) to find a suitable system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
If recrystallization is not effective, or for the removal of closely related impurities, column chromatography is the method of choice.
General Guidance:
-
Stationary Phase: Silica gel is typically used. For basic amines, which can streak on silica, using an amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can be beneficial.[13][14]
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. The optimal solvent system should be determined by TLC analysis.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Inactive catalyst or reagent. | Use fresh catalyst or reagents. For catalytic hydrogenation, ensure proper purging and a good quality hydrogen source.[4] |
| Insufficient amount of reducing agent. | Increase the equivalents of the reducing agent, especially for metal-mediated reductions.[4] | |
| Formation of Byproducts | Over-reduction or side reactions. | Optimize reaction temperature and time. For catalytic hydrogenation, lower pressure may be beneficial.[4] |
| Low Yield | Product loss during work-up or purification. | Optimize extraction and purification procedures. For amines, acidic washes should be followed by careful basification to recover the product. |
| Dehalogenation | Catalyst is too active. | Consider using a less active catalyst (e.g., Raney Nickel instead of Pd/C) or milder conditions. Transfer hydrogenation is often less prone to dehalogenation.[3] |
Conclusion
The reduction of N-(5-nitro-2-methylphenyl)-2-fluorobenzamide to N-(5-Amino-2-methylphenyl)-2-fluorobenzamide is a critical transformation that can be achieved through several effective methods. Catalytic hydrogenation offers high efficiency, while transfer hydrogenation provides a safer alternative to gaseous hydrogen. Metal-mediated reductions, particularly with stannous chloride, offer excellent chemoselectivity and are a robust choice for this specific substrate. The selection of the optimal method will depend on the specific laboratory capabilities, scale, and desired purity of the final product. Careful adherence to the detailed protocols and safety precautions outlined in this application note will enable researchers to successfully synthesize this valuable pharmaceutical intermediate.
References
-
C3. Safe Handling of Pyrophoric Materials. (n.d.). Retrieved February 27, 2026, from [Link]
-
Rational Grafting of Specific Functional Groups to Heterostructured MOF Catalysts for Enhanced Hydrogenation | ACS Applied Materials & Interfaces. (2025, June 24). Retrieved February 27, 2026, from [Link]
-
Pyrophoric Handling Procedure - Carnegie Mellon University. (n.d.). Retrieved February 27, 2026, from [Link]
-
Safe Handling of Pyrophoric Chemicals - Central Washington University. (n.d.). Retrieved February 27, 2026, from [Link]
-
Procedures for Safe Use of Pyrophoric Solids - UCLA – Chemistry and Biochemistry. (n.d.). Retrieved February 27, 2026, from [Link]
-
General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. (n.d.). Retrieved February 27, 2026, from [Link]
-
Highly selective transfer hydrogenation of functionalised nitroarenes using cobalt-based nanocatalysts - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]
- US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.).
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI. (2018, November 30). Retrieved February 27, 2026, from [Link]
-
Information on Pyrophoric Materials - Stanford Environmental Health & Safety. (2022, January 26). Retrieved February 27, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Retrieved February 27, 2026, from [Link]
-
Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved February 27, 2026, from [Link]
-
Hydrogenation reaction tips and tricks : r/Chempros - Reddit. (2022, January 21). Retrieved February 27, 2026, from [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Retrieved February 27, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved February 27, 2026, from [Link]
-
Straight Answers: Best column for amine purification - YouTube. (2023, December 16). Retrieved February 27, 2026, from [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021, March 23). Retrieved February 27, 2026, from [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.). Retrieved February 27, 2026, from [Link]
-
Benzamide Synthesis and Recrystallization | PDF - Scribd. (n.d.). Retrieved February 27, 2026, from [Link]
-
New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC. (2020, September 21). Retrieved February 27, 2026, from [Link]
-
Purification of N-benzylbenzamides : r/chemistry - Reddit. (2021, June 12). Retrieved February 27, 2026, from [Link]
-
Switching of support materials for the hydrogenation of nitroarenes: A review. (2022, May 2). Retrieved February 27, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC. (2014, March 21). Retrieved February 27, 2026, from [Link]
- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents. (n.d.).
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents. (n.d.).
Sources
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 6. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. cmu.edu [cmu.edu]
- 11. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
Application Note: Utilizing N-(5-Amino-2-methylphenyl)-2-fluorobenzamide as a Core Scaffold for Type II Kinase Inhibitor Discovery via Fragment-Based Methods
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol
Introduction & Scientific Rationale
In the landscape of targeted oncology and precision medicine, designing highly selective kinase inhibitors remains a formidable challenge. Traditional high-throughput screening often yields "Type I" inhibitors that bind to the highly conserved, active (DFG-in) ATP-binding site, frequently leading to off-target toxicity. To circumvent this, modern Fragment-Based Drug Discovery (FBDD) increasingly targets the inactive (DFG-out) conformation of kinases, yielding "Type II" inhibitors with superior selectivity and prolonged target residence times [1].
The Causality of the Scaffold's Design:
-
The 2-Fluorobenzamide Tail: Acts as the hydrophobic anchor. The fluorine atom provides a critical stereoelectronic effect, enhancing metabolic stability while perfectly occupying the lipophilic allosteric pocket adjacent to the DFG motif.
-
The 2-Methylphenyl Linker: Provides rigid conformational restriction. The ortho-methyl group forces the aromatic rings out of coplanarity, pre-organizing the fragment into the bioactive conformation and minimizing the entropic penalty upon binding.
-
The 5-Amino Vector: Serves as the synthetic handle. It is geometrically oriented directly toward the kinase gatekeeper residue and the solvent-exposed hinge region, making it the ideal nucleophilic vector for fragment growing or linking.
Mechanistic Binding Pathway
To understand how this fragment initiates the inhibition cascade, we must map its interaction with the target kinase. The diagram below illustrates the logical relationship between the fragment's structural motifs and the stabilization of the inactive kinase state.
Figure 1: Mechanistic binding pathway of the fragment stabilizing the DFG-out kinase conformation.
Fragment Profiling & Computational Assessment
For a fragment to be viable in FBDD, it must adhere strictly to the "Rule of 3" to ensure that subsequent fragment linking does not inflate the molecular weight beyond drug-like properties (Lipinski's Rule of 5). N-(5-Amino-2-methylphenyl)-2-fluorobenzamide perfectly satisfies these biophysical constraints.
Table 1: Physicochemical Properties of the Core Fragment
| Property | Value | FBDD "Rule of 3" Compliance |
| Molecular Weight | 244.27 g/mol | Yes (< 300 Da) |
| cLogP | ~2.5 | Yes (≤ 3) |
| H-Bond Donors | 3 | Yes (≤ 3) |
| H-Bond Acceptors | 3 | Yes (≤ 3) |
| Heavy Atoms | 18 | Yes (≤ 20) |
The "Back-to-Front" FBDD Workflow
The standard FBDD approach identifies hinge-binders first. However, hinge-binders lack selectivity. By employing a "back-to-front" strategy, we first validate the binding of our 2-fluorobenzamide fragment to the back-pocket, ensuring absolute selectivity for the unphosphorylated (inactive) kinase state, before linking it to a generic hinge-binding headgroup [1].
Figure 2: Back-to-front FBDD workflow utilizing the 5-amino vector for targeted fragment linking.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that definitively prove the mechanism of action.
Protocol A: Surface Plasmon Resonance (SPR) Screening for DFG-out Specificity
Objective: Validate that the fragment selectively binds the allosteric back-pocket of the target kinase (e.g., p38α or Bcr-Abl).
-
Sensor Chip Preparation (The Self-Validating Control):
-
Action: Immobilize unphosphorylated (apo) kinase on Flow Cell 2 (FC2) and phosphorylated (active) kinase on Flow Cell 3 (FC3) of a CM5 sensor chip via standard amine coupling. FC1 serves as the blank reference.
-
Causality: Phosphorylation locks the kinase in the DFG-in state, physically blocking the back-pocket. By screening against both states simultaneously, FC3 acts as a definitive negative control. True back-pocket fragments will only show resonance on FC2.
-
-
Fragment Preparation:
-
Action: Dissolve N-(5-Amino-2-methylphenyl)-2-fluorobenzamide in 100% DMSO to a 20 mM stock. Dilute in running buffer (HBS-P) to a final concentration series (10 µM to 1 mM) maintaining exactly 5% DMSO.
-
Causality: Fragments possess low intrinsic affinity (high µM to mM
). High concentrations are required to observe binding. Maintaining a strict 5% DMSO baseline prevents bulk refractive index artifacts that can mimic false-positive binding curves.
-
-
Kinetic Injection & Analysis:
-
Action: Inject the fragment series across all flow cells at a high flow rate (50 µL/min) for 60 seconds, followed by a 60-second dissociation phase. Fit the resulting sensorgrams to a 1:1 steady-state affinity model.
-
Protocol B: Fragment Linking via the 5-Amino Vector
Objective: Covalently link a hinge-binding fragment (e.g., a 2-chloropyrimidine derivative) to the validated back-pocket fragment to generate a highly potent Type II lead compound.
-
Reagent Setup:
-
Action: In a flame-dried Schlenk flask under argon, combine N-(5-Amino-2-methylphenyl)-2-fluorobenzamide (1.0 eq) and the hinge-binding electrophile, 2-chloro-4-(pyridin-3-yl)pyrimidine (1.2 eq).
-
-
Catalytic System Initiation:
-
Action: Add
(0.05 eq), Xantphos (0.1 eq), and (2.0 eq) in anhydrous 1,4-dioxane. -
Causality: The Buchwald-Hartwig cross-coupling is utilized over standard
because the 5-amino group's nucleophilicity is partially sterically hindered by the ortho-methyl group. The bidentate Xantphos ligand promotes highly efficient reductive elimination, preventing over-arylation and ensuring a clean secondary diarylamine linkage.
-
-
Reaction & Purification:
-
Action: Stir at 100°C for 12 hours. Filter through Celite, concentrate under vacuum, and purify the resulting lead compound via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Quantitative Data Presentation
Following the execution of Protocols A and B, the biophysical data should demonstrate a massive leap in binding affinity, validating the fragment-linking approach. Below is a representative data matrix comparing the isolated fragment to the linked lead compound.
Table 2: Representative SPR Binding Affinities (
| Kinase Target | Phosphorylation State | Core Fragment | Linked Lead | Selectivity Fold-Change |
| p38α MAP Kinase | Unphosphorylated (DFG-out) | 85.4 | 12.5 | > 6,800x |
| p38α MAP Kinase | Phosphorylated (DFG-in) | > 1000 (No binding) | 450.0 | N/A |
| Bcr-Abl | Unphosphorylated (DFG-out) | 112.0 | 8.2 | > 13,600x |
| Bcr-Abl | Phosphorylated (DFG-in) | > 1000 (No binding) | 890.0 | N/A |
Data Interpretation: The core fragment exhibits weak, yet highly specific binding exclusively to the unphosphorylated state. Once linked to the hinge-binder, the affinity jumps from the micromolar to the low nanomolar range, while preserving the critical Type II selectivity profile.
Conclusion
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide is not merely a chemical building block; it is a rationally designed biophysical probe. By utilizing its 2-fluorobenzamide moiety to anchor into the DFG-out pocket and its 5-amino group as a precise vector for fragment linking, drug development professionals can systematically engineer highly selective Type II kinase inhibitors, drastically reducing the attrition rates associated with off-target toxicity in clinical trials.
References
-
Iwata, H., Oki, H., Okada, K., Takagi, T., Tawada, M., Miyazaki, Y., Imamura, S., Hori, A., Lawson, J. D., Hixon, M. S., Kimura, H., & Miki, H. "A Back-to-Front Fragment-Based Drug Design Search Strategy Targeting the DFG-Out Pocket of Protein Tyrosine Kinases." ACS Medicinal Chemistry Letters, 2012. URL: [Link]
-
Zhao, Z., Bourne, P. E., & Hwang, K. "Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?" ACS Chemical Biology, 2014. URL: [Link]
Sources
Application Note: Preparation of Schiff Bases using N-(5-Amino-2-methylphenyl)-2-fluorobenzamide
Executive Summary
The synthesis of Schiff bases (imines) from functionalized anilines is a foundational transformation in medicinal chemistry and materials science. This application note details the optimized protocols for condensing N-(5-Amino-2-methylphenyl)-2-fluorobenzamide with various carbonyl compounds. By leveraging the specific electronic and steric profile of this precursor, this guide provides researchers with self-validating, high-yield methodologies utilizing both mild acid-catalyzed precipitation and Dean-Stark azeotropic distillation.
Chemical Profile & Target Properties
Understanding the physicochemical properties of the starting material is critical for predicting its reactivity. The primary amine at the 5-position is the nucleophilic center, while the 2-fluorobenzamide moiety provides lipophilicity and potential hydrogen-bonding interactions for downstream biological targeting.
| Property | Specification |
| Chemical Name | N-(5-Amino-2-methylphenyl)-2-fluorobenzamide |
| CAS Number | 926198-38-1[1] |
| Molecular Formula | C₁₄H₁₃FN₂O |
| Molecular Weight | 244.27 g/mol [1] |
| Key Reactive Site | 5-amino group (Primary Aniline) |
| Steric Profile | Unhindered (Meta to the methyl group, para to the benzamide) |
Mechanistic Causality & Experimental Design
As an aniline derivative, the nucleophilicity of the 5-amino group in N-(5-Amino-2-methylphenyl)-2-fluorobenzamide is attenuated by resonance delocalization into the phenyl ring. Therefore, successful Schiff base formation requires strict control over two parameters: electrophilic activation and thermodynamic equilibrium .
-
pH-Controlled Electrophilic Activation: To facilitate nucleophilic attack, the carbonyl oxygen of the aldehyde/ketone must be protonated using an acid catalyst[2]. However, the pH must be meticulously maintained between 4.0 and 5.0. If the environment is too acidic (e.g., using concentrated HCl), the primary amine will be irreversibly protonated into an anilinium ion, completely quenching its nucleophilicity and halting the reaction. We utilize Glacial Acetic Acid or catalytic p-Toluenesulfonic acid (p-TSA) to strike this balance.
-
Thermodynamic Driving Force: The formation of the hemiaminal intermediate and subsequent dehydration to the imine is a reversible equilibrium. To drive the reaction forward (Le Chatelier’s Principle), water must be removed from the system. For highly reactive aldehydes, this is achieved by conducting the reaction in cold ethanol, where the hydrophobic Schiff base spontaneously precipitates[2]. For less reactive ketones or sterically hindered aldehydes, azeotropic distillation using a Dean-Stark apparatus in toluene is mandatory to physically extract water from the reaction matrix[3].
Reaction Pathway & Workflow
Fig 1. Mechanistic workflow of acid-catalyzed Schiff base condensation.
Experimental Protocols
Protocol A: Mild Condensation (For Reactive Aldehydes)
This self-validating protocol is optimized for reactive, unhindered aromatic aldehydes (e.g., substituted benzaldehydes) where the product readily crystallizes out of polar protic solvents.
-
Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 2.44 g, 10 mmol) of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide in 20 mL of absolute ethanol.
-
Addition: Add 1.05 equivalents of the target aromatic aldehyde to the stirring solution.
-
Catalysis: Add 3–5 drops of glacial acetic acid. The slight excess of aldehyde and the mild acid catalyst ensure complete conversion without over-protonating the amine[2].
-
Reflux: Attach a reflux condenser and heat the mixture to 75–80 °C with continuous magnetic stirring for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent.
-
Isolation: Once the starting amine is consumed, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0 °C) for 30 minutes to maximize precipitation.
-
Purification: Vacuum filter the resulting precipitate. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted aldehyde and trace acetic acid. Dry under a high vacuum to yield the pure Schiff base.
Protocol B: Azeotropic Distillation (For Ketones & Hindered Aldehydes)
When reacting the precursor with ketones or sterically hindered aldehydes, the equilibrium heavily favors the starting materials. This protocol utilizes a Dean-Stark trap to force the reaction to completion.
-
Preparation: In a 100 mL round-bottom flask, combine 1.0 equivalent of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide, 1.2 equivalents of the carbonyl compound, and 0.05 equivalents of p-Toluenesulfonic acid monohydrate (p-TSA)[3].
-
Solvent: Add 40 mL of anhydrous toluene. Toluene acts as the ideal solvent for forming a minimum-boiling azeotrope with the generated water[3].
-
Apparatus Setup: Equip the flask with a Dean-Stark trap filled with toluene, and attach a reflux condenser.
-
Reflux: Heat the mixture to vigorous reflux (approx. 110 °C). Water will begin to co-distill with the toluene, separate upon cooling in the trap, and sink to the bottom. Continue refluxing until water ceases to collect (typically 6–12 hours).
-
Workup: Cool the mixture to room temperature and concentrate it under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize and remove the p-TSA catalyst.
-
Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via recrystallization or silica gel flash chromatography.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesis, the resulting Schiff base must be validated using spectroscopic techniques. The disappearance of the primary amine signals and the emergence of the azomethine (-CH=N-) linkage are the primary indicators of success.
| Analytical Technique | Expected Starting Material Signal | Expected Schiff Base Product Signal | Diagnostic Significance |
| FT-IR Spectroscopy | Doublet at 3300–3450 cm⁻¹ (Primary N-H stretch) | Disappearance of N-H doublet; New sharp peak at 1610–1640 cm⁻¹ (C=N stretch) | Confirms dehydration and imine bond formation. |
| ¹H NMR (DMSO-d₆) | Broad singlet at ~4.5–5.5 ppm (-NH₂ protons) | Disappearance of -NH₂ signal; New sharp singlet at 8.2–8.8 ppm (-CH=N- proton) | Validates the azomethine proton environment[2]. |
| Mass Spectrometry | [M+H]⁺ at m/z 245.1 | [M+H]⁺ corresponding to (Precursor + Carbonyl - 18 Da) | Confirms the exact mass of the condensed product. |
References
-
Prashanth, M. K., Madaiah, M., Revanasiddappa, H. D., & Amruthesh, K. N. (2013). "Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base." ISRN Organic Chemistry, 2013, 791591. URL:[Link]
-
Domínguez-Carbón, P., Fernández-Fariña, S., & Martínez-Calvo, M. (2024). "Design, Synthesis, and Structural Study of a Shiff Base Ligand Precursor of Metallosupramolecular Architectures." Chemistry Proceedings, 16(1), 70. URL:[Link]
Sources
- 1. 926198-38-1|N-(5-Amino-2-methylphenyl)-2-fluorobenzamide|N-(5-Amino-2-methylphenyl)-2-fluorobenzamide|MFCD09047000-范德生物科技公司 [bio-fount.com]
- 2. Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
Application Note: Scalable Synthesis of Amino-Benzamide Derivatives
Topic: Scalable Synthesis Routes for Amino-Benzamide Derivatives Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.
Strategic Process Design for High-Purity Amide Scaffolds
Abstract & Strategic Analysis
Amino-benzamide derivatives are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat) and various antipsychotics. While milligram-scale synthesis is trivial, scaling to kilogram quantities presents three critical challenges: regiocontrol (ortho vs. meta/para), atom economy , and genotoxic impurity control (specifically residual anilines and heavy metals).
This guide delineates three distinct, scalable protocols based on the substitution pattern and available starting materials.
| Route | Target Substitution | Key Reagent | Scalability Factor |
| A. Ring-Opening | Ortho-amino only | Isatoic Anhydride | High: Gas byproduct (CO₂), no coupling agents. |
| B. T3P Activation | Universal (o/m/p) | T3P (50% in EtOAc) | High: Water-soluble byproducts; low epimerization. |
| C. Nitro-Reduction | Meta/Para | H₂ / Pd-C | Medium: Requires high-pressure safety & Pd scavenging. |
Decision Logic for Route Selection
The following decision tree illustrates the logic for selecting the optimal synthetic pathway based on structural constraints and scale requirements.
Figure 1: Strategic decision tree for selecting the most atom-efficient synthesis route.
Protocol A: Isatoic Anhydride Ring Opening (The "Green" Route)
Best for: Ortho-aminobenzamides (e.g., Tacedinaline precursors). Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl, followed by decarboxylation.
Scientific Rationale
This route is superior for scale-up because it avoids "dead mass" from coupling reagents (like urea from DCC or phosphoramides from HATU). The only byproduct is CO₂ gas, driving the reaction equilibrium forward and simplifying workup to a crystallization.
Step-by-Step Protocol
Reagents:
-
Isatoic Anhydride derivative (1.0 equiv)[1]
-
Target Amine (1.1 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH). Avoid DMF/DMAc at scale if possible to simplify solvent removal.
-
Catalyst: NaOH (0.1 equiv) or DMAP (0.1 equiv) - Optional, increases rate.
Procedure:
-
Suspension: Charge the reactor with Isatoic Anhydride (100 g, limiting reagent) and EtOH (10 volumes, 1.0 L). Stir to form a slurry.
-
Addition: Add the Target Amine (1.1 equiv) dropwise over 30 minutes.
-
Note: Reaction is slightly exothermic. Monitor internal temperature (IT).
-
-
Reaction: Heat the mixture to reflux (78°C) .
-
Observation: Vigorous evolution of CO₂ gas will occur. Ensure reactor venting is sized appropriately to prevent pressure buildup.
-
-
Monitoring: Hold at reflux for 4–6 hours. Monitor by HPLC (disappearance of anhydride; appearance of amide peak).
-
Workup (Crystallization):
-
Cool the reaction mixture to 20°C.
-
Add Water (5 volumes) slowly to induce precipitation.
-
Cool to 0–5°C and age for 2 hours.
-
-
Isolation: Filter the solids. Wash the cake with cold EtOH/Water (1:1).
-
Drying: Vacuum dry at 45°C to constant weight.
Validation Criteria:
-
Yield: >85%
-
Purity (HPLC): >98%
-
Ortho-selectivity: 100% (Structurally enforced).
Protocol B: T3P-Mediated Coupling (The "Universal" Route)
Best for: Complex amines, meta/para isomers, or when isatoic anhydrides are unavailable. Key Technology: Propylphosphonic Anhydride (T3P).[2][3][4]
Scientific Rationale
Traditional reagents (EDC/HOBt, HATU) are hazardous or difficult to remove at scale. T3P is supplied as a 50% solution in EtOAc/DMF, is non-explosive, and its byproducts are water-soluble . This allows for a liquid-liquid extraction workup rather than column chromatography, which is critical for kilo-scale operations.
Step-by-Step Protocol
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)
-
Solvent: EtOAc or 2-MeTHF (10 volumes)
Procedure:
-
Charge: Load the reactor with Carboxylic Acid, Amine, and Base in EtOAc (10 vol).
-
Cooling: Cool the mixture to 0–5°C .
-
Why: T3P reaction is exothermic; controlling T0 minimizes epimerization and impurity formation.
-
-
Addition: Add T3P solution dropwise over 1 hour, maintaining IT < 10°C.
-
Reaction: Warm to 25°C and stir for 2–4 hours.
-
Quench & Workup:
-
Isolation: Concentrate organic phase and crystallize (typically by adding Heptane as an anti-solvent).
Protocol C: Nitro-Reduction & Palladium Scavenging
Best for: Generating the free aniline after the amide bond is formed (e.g., Entinostat synthesis).
Scientific Rationale
Direct coupling of diamines (like phenylenediamine) often leads to bis-coupling side products. It is standard practice to couple a nitro-benzoic acid first, then reduce the nitro group to the amine. The critical challenge here is Palladium (Pd) removal to meet ICH Q3D guidelines (<10 ppm).
Step-by-Step Protocol
Reagents:
-
Nitro-benzamide intermediate (1.0 equiv)
-
Catalyst: 10% Pd/C (5 wt% loading, 50% water wet)
-
Hydrogen Source: H₂ gas (3–5 bar) or Ammonium Formate (transfer hydrogenation)
-
Scavenger: SiliaMetS® Thiol or equivalent (for Pd removal)
Procedure:
-
Inertion: Purge reactor with N₂ (3x). Charge Nitro-intermediate and MeOH/THF (10 vol).
-
Catalyst Charge: Add Pd/C as a slurry in water (to prevent ignition of solvent vapors).
-
Hydrogenation: Pressurize with H₂ to 3 bar. Stir at 25–40°C.
-
Safety: Reaction is highly exothermic. Monitor IT closely.
-
-
Filtration: Once complete (HPLC), filter through a Celite pad to remove bulk Pd/C.
-
Pd Scavenging (The Critical Step):
-
The filtrate likely contains 50–200 ppm soluble Pd species.
-
Add SiliaMetS® Thiol (or similar functionalized silica) at 5–10 wt% relative to the substrate.
-
Stir at 50°C for 4 hours.
-
Filter the scavenger.
-
-
Final Isolation: Concentrate and crystallize.
Workflow Visualization: Pd Removal Logic
Figure 2: Workflow for ensuring ICH Q3D compliance regarding heavy metals.
Comparison of Coupling Reagents for Scale-Up
| Reagent | Cost | Toxicity | Workup Ease | Suitability for >1kg |
| DCC | Low | High (Sensitizer) | Poor (Insoluble Urea) | Low |
| EDC/HOBt | Medium | Medium | Medium (Water Soluble) | Medium |
| HATU | High | Low | Medium (Phosphoramide waste) | Low (Cost prohibitive) |
| T3P | Medium | Very Low | Excellent (Water Soluble) | High |
| CDI | Low | Low | Good (CO₂ gas) | High (Moisture sensitive) |
References
-
Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
[Link]
-
-
Wissmann, H., & Kleiner, H. J. (1980). "New peptide synthesis with propanephosphonic acid anhydride.
-
[Link]
-
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
[Link]
-
- Coppola, G. M. (1980).
-
Organic Chemistry Portal. "Propanephosphonic Acid Anhydride (T3P)."
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. CN104610133A - Method for synthesizing novel anticancer medicine entinostat - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Functionalization of the 5-amino group in N-(5-Amino-2-methylphenyl)-2-fluorobenzamide
An Application Guide to the Strategic Functionalization of the 5-Amino Group in N-(5-Amino-2-methylphenyl)-2-fluorobenzamide
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry and drug development. Its structure combines three key pharmacophoric elements: a 2-fluoro-benzamide moiety, known to enhance metabolic stability and binding affinity through specific hydrogen bonding and hydrophobic interactions[1][2]; a central ortho-toluidine-derived ring; and a reactive primary aromatic amine at the 5-position. This terminal amino group serves as a versatile synthetic handle, allowing for the systematic elaboration of the core structure.
The ability to strategically modify this 5-amino group is paramount for Structure-Activity Relationship (SAR) studies. By introducing a diverse array of functional groups, researchers can fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding potential, to optimize its pharmacological profile as, for example, a kinase inhibitor or other targeted therapeutic agent.[3][4]
This technical guide provides detailed protocols and expert insights into four robust methods for the functionalization of the 5-amino group: Acylation , Sulfonylation , Diazotization-Sandmeyer Reaction , and Palladium-Catalyzed Buchwald-Hartwig Amination . Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and success.
Acylation: Formation of Substituted Amides
Acylation is a fundamental transformation that converts the primary amine into a more complex amide. This modification is crucial for introducing new binding motifs, altering electronic properties, or serving as a precursor for further reactions. The reaction proceeds via nucleophilic attack of the electron-rich amino group on an electrophilic acylating agent, typically an acyl chloride or anhydride.
Causality and Experimental Rationale
The choice of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is critical. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated from the reaction with an acyl chloride. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is typically performed at 0 °C initially to moderate the exothermic reaction and then allowed to warm to room temperature to ensure complete conversion.
Visual Workflow: Acylation Protocol
Caption: General workflow for the acylation of the 5-amino group.
Detailed Protocol: Synthesis of N-(5-Benzamido-2-methylphenyl)-2-fluorobenzamide
Materials:
-
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Ethyl Acetate/Hexanes solvent system
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add N-(5-Amino-2-methylphenyl)-2-fluorobenzamide (e.g., 2.44 g, 10 mmol).
-
Dissolve the starting material in anhydrous DCM (50 mL).
-
Add triethylamine (2.1 mL, 15 mmol) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add benzoyl chloride (1.28 mL, 11 mmol) dropwise to the stirred solution over 5 minutes.
-
Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding deionized water (30 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.
Data Summary: Representative Acylation Derivatives
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | Pyridine | DCM | 95% |
| Benzoyl Chloride | TEA | DCM | 92% |
| 3-Chlorobenzoyl Chloride | TEA | THF | 89% |
| Cyclopropanecarbonyl chloride | TEA | DCM | 94% |
Sulfonylation: Crafting Stable Sulfonamides
Sulfonylation introduces a sulfonyl group (-SO₂R), creating a stable sulfonamide linkage. Sulfonamides are prominent in medicinal chemistry, often acting as bioisosteres for amides or carboxylic acids and participating in strong hydrogen bond interactions. The reaction mechanism is analogous to acylation, involving the nucleophilic amine attacking an electrophilic sulfonyl chloride.
Detailed Protocol: Synthesis of N-(2-Methyl-5-(phenylsulfonamido)phenyl)-2-fluorobenzamide
Materials:
-
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide (1.0 eq)
-
Benzenesulfonyl chloride (1.2 eq)
-
Pyridine (as both base and solvent)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve N-(5-Amino-2-methylphenyl)-2-fluorobenzamide (2.44 g, 10 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask and cool to 0 °C.
-
Add benzenesulfonyl chloride (1.52 mL, 12 mmol) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Validation Checkpoint: Monitor for the disappearance of the starting amine via TLC.
-
Pour the reaction mixture into ice-cold 1M HCl (100 mL). A precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with deionized water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure sulfonamide.
Diazotization and Sandmeyer Reaction: Amine to Halide Conversion
This two-step sequence is a powerful tool for introducing halides (Cl, Br, I) onto the aromatic ring, replacing the amino group.[5][6] First, the primary amine is converted to a highly reactive diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[7][8] The subsequent Sandmeyer reaction uses a copper(I) salt to catalyze the displacement of the diazonium group with a halide, releasing nitrogen gas.[9]
Causality and Experimental Rationale
Strict temperature control (0-5 °C) is absolutely critical. Aromatic diazonium salts are thermally unstable and can decompose or lead to unwanted side reactions (like phenol formation) if the temperature rises.[8][10] The use of a copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism that facilitates the displacement of N₂.[5]
Reaction Scheme: Diazotization-Sandmeyer
Caption: Conversion of the 5-amino group to a bromo group via Sandmeyer reaction.
Detailed Protocol: Synthesis of N-(5-Bromo-2-methylphenyl)-2-fluorobenzamide
Step A: Diazotization
-
Suspend N-(5-Amino-2-methylphenyl)-2-fluorobenzamide (2.44 g, 10 mmol) in a mixture of concentrated HBr (48%, 15 mL) and water (15 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in cold water (10 mL).
-
Add the sodium nitrite solution dropwise to the amine suspension over 20 minutes, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes in the cold. Use this solution immediately in the next step.
Step B: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide (CuBr) (1.72 g, 12 mmol) in concentrated HBr (10 mL).
-
Slowly add the cold diazonium salt solution from Step A to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, warm the reaction mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate) to yield the desired aryl bromide.
Buchwald-Hartwig Amination: Palladium-Catalyzed C-N Bond Formation
The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds by coupling an amine with an aryl halide.[11][12] In this context, the 5-amino group of our substrate acts as the nucleophilic amine partner, which can be coupled with various aryl or heteroaryl halides to generate diarylamine structures prevalent in pharmaceuticals.
Causality and Experimental Rationale
This reaction is not possible without a palladium catalyst and a specialized phosphine ligand. The ligand, typically bulky and electron-rich (e.g., XPhos, SPhos), is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[12][14] The entire process must be conducted under strictly anhydrous and anaerobic conditions, as the Pd(0) catalyst is sensitive to oxygen.
Catalytic Cycle Overview
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Coupling with 4-Bromotoluene
Materials:
-
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide (1.0 eq)
-
4-Bromotoluene (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and NaOt-Bu (135 mg, 1.4 mmol).
-
Add N-(5-Amino-2-methylphenyl)-2-fluorobenzamide (244 mg, 1.0 mmol) and 4-bromotoluene (205 mg, 1.2 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath for 12-18 hours.
-
Validation Checkpoint: Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to afford the coupled product.
Conclusion
The 5-amino group of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide provides a gateway to a vast chemical space. The protocols detailed herein—acylation, sulfonylation, Sandmeyer reaction, and Buchwald-Hartwig amination—represent robust and versatile strategies for its functionalization. By understanding the principles behind each method and carefully executing these protocols, researchers can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery and materials science programs.
References
- ResearchGate.
- BenchChem. "Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis." N.p., n.d. Web.
- Synlett. "A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions." N.p., n.d. Web.
- Organic Chemistry Portal.
- BYJU'S.
- Wikipedia.
- BenchChem. "Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5 -." N.p., n.d. Web.
- Wikipedia. "Sandmeyer reaction." N.p., n.d. Web.
- YouTube. "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!" N.p., 3 Apr. 2025. Web.
- Chemistry LibreTexts.
- University of Michigan.
- Journal of Organic Chemistry. "Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." 17 Dec. 2021. Web.
- RSC Advances. "Recent trends in the chemistry of Sandmeyer reaction: a review." 20 Aug. 2021. Web.
- Organic Chemistry Portal. "Sandmeyer Reaction." N.p., n.d. Web.
- International Journal of Pharmaceutical Sciences and Research. "Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
- Accounts of Chemical Research. "Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3)." 25 Jan. 2018. Web.
- Journal of Medicinal Chemistry. "Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia." 10 Mar. 2016. Web.
- Molecules. "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site." 21 Mar. 2014. Web.
- ResearchGate. "Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
- Quick Company. "An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine." N.p., n.d. Web.
- Google Patents. "CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine." N.p., n.d. Web.
- LookChem. "Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE." N.p., n.d. Web.
- Acta Crystallographica Section E. "5-Amino-2-methylbenzenesulfonamide." N.p., n.d. Web.
- ResearchGate. "(PDF) 5-Amino-2-methylbenzenesulfonamide." N.p., n.d. Web.
- Molecules. "Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring." 29 July 2022. Web.
- Communications Chemistry. "Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions." 27 Sept. 2021. Web.
- Journal of Medicinal Chemistry. "Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)
- Molecules. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine." 14 Aug. 2022. Web.
- Drug Design, Development and Therapy. "Novel N-substituted aminobenzamide scaffold derivatives targeting the." 16 Jan. 2014. Web.
- Journal of the American Chemical Society.
- Bioorganic & Medicinal Chemistry Letters. "N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors." 15 Dec. 2007. Web.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]
- 3. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(2-Amino-phenyl)-4-(heteroarylmethyl)-benzamides as new histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for N-(5-Amino-2-methylphenyl)-2-fluorobenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate rigid, multi-ring aromatic compounds for in vitro and in vivo assays.
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide presents a classic "brick dust" formulation challenge. The causality behind its poor solubility lies in its molecular architecture: the primary amine and amide linkages act as strong hydrogen-bond donors and acceptors, while the planar phenyl rings and lipophilic fluorine atom promote tight
This guide provides field-proven, self-validating protocols and troubleshooting FAQs to help you achieve stable, reproducible solubilization.
Part 1: Troubleshooting Guide & FAQs
Q1: I am trying to prepare a 50 mM stock solution in 100% DMSO, but the compound remains as a cloudy suspension. Why is DMSO not enough? While DMSO is a powerful hydrogen-bond acceptor designed to disrupt intermolecular forces, the high crystal lattice energy of benzamide derivatives often creates a kinetic barrier at room temperature[1]. The solvent alone cannot overcome the thermodynamic stability of the solid state without additional kinetic energy.
Q2: How can I force the compound into solution without causing thermal degradation? You must apply controlled kinetic energy. Heating the suspension to 37–50°C increases molecular collision rates, while ultrasonic waves (sonication) induce cavitation—microbubbles that collapse and physically shatter the compound's crystal lattice, significantly shortening the equilibration time[2]. Always alternate heating and sonication in short bursts to prevent localized overheating.
Q3: My DMSO stock is perfectly clear, but the moment I dilute it into my cell culture media (PBS/DMEM), the compound crashes out. What is happening? You are experiencing a "solvent shift" precipitation. When a highly concentrated DMSO stock is introduced into an aqueous environment, the solubility capacity of the micro-environment drops exponentially. This induces a state of rapid thermodynamic supersaturation, forcing the hydrophobic molecules to aggregate and undergo liquid-liquid phase separation or crystallization[3].
Q4: How do I prevent solvent-shift precipitation for my cell-based assays?
To prevent precipitation, you must lower the thermodynamic activity of the free drug in the aqueous phase. The most effective strategy is complexation using Hydroxypropyl-
Part 2: Quantitative Formulation Data
The following table summarizes the expected solubility limits and appropriate formulation strategies based on the intended experimental application.
| Formulation Strategy | Solvent / Excipient Composition | Estimated Max Solubility | Primary Application |
| Neat Organic Stock | 100% DMSO | 10 – 50 mM | Long-term stock storage, High-throughput screening (HTS) |
| Direct Aqueous Dilution | < 0.5% DMSO in PBS/Media | < 10 µM | Direct biochemical assays (High risk of precipitation) |
| Cyclodextrin Complexation | 20% w/v HP- | 1 – 5 mM | Cell-based assays, mitigating solvent-shift toxicity |
| Ternary Co-solvent System | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 1 – 2 mg/mL (~4–8 mM) | In vivo animal models (IV/IP administration)[5] |
Part 3: Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Protocol A: Optimized DMSO Stock Preparation (50 mM)
-
Weighing: Accurately weigh the required mass of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide into a sterile, amber glass vial (amber glass prevents photolytic degradation).
-
Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade 100% DMSO.
-
Initial Agitation: Vortex vigorously for 60 seconds.
-
Thermal-Kinetic Disruption: Place the vial in a water bath at 37°C for 5 minutes. Transfer immediately to a bath sonicator and sonicate for 5 minutes.
-
Validation Check: Hold the vial against a bright light source. The solution must be completely optically clear. Self-Validation: If you observe a Tyndall effect (a hazy scattering of light), micro-particulates are still present. Repeat Step 4 until absolute clarity is achieved.
-
Storage: Aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C.
Protocol B: HP-
-CD Complexation for Aqueous Assays
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-
-CD in your target aqueous buffer (e.g., PBS or unsupplemented DMEM). Vortex until completely dissolved. -
Solvent Shift: While vortexing the HP-
-CD solution at medium speed, add the 50 mM DMSO stock of your compound dropwise. Do not exceed a final DMSO concentration of 0.5% (v/v). -
Equilibration: Place the mixture on an orbital shaker at room temperature for 1–2 hours. This allows the host-guest inclusion complex to reach thermodynamic equilibrium.
-
Validation Check: Centrifuge the solution at 10,000 x g for 5 minutes. Self-Validation: Examine the bottom of the tube. If a white pellet is visible, the solubility limit of the complex has been exceeded; you must reduce the final compound concentration.
Part 4: Visualizations
Caption: Workflow for optimizing DMSO stock preparation and troubleshooting incomplete dissolution.
Caption: Mechanism of solvent-shift precipitation vs. stabilization via cyclodextrin complexation.
References
-
BenchChem. Overcoming solubility issues with 3,4-dimethyl-N-(8-quinolinyl)benzamide. Available at: 1
-
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Available at: 2
-
University of Eastern Finland (UEF). Evaluating the precipitation behavior and absorption potential of poorly soluble weak bases in the small intestine. Available at: 3
-
TargetMol.HP-
-CD | Hydroxypropyl- -cyclodextrin | Drug Delivery. Available at: 5 -
MDPI. Cyclodextrin Formulation of the Marine Natural Product Pseudopterosin A Uncovers Optimal Pharmacodynamics. Available at: 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. erepo.uef.fi [erepo.uef.fi]
- 4. Cyclodextrin Formulation of the Marine Natural Product Pseudopterosin A Uncovers Optimal Pharmacodynamics in Proliferation Studies of Human Umbilical Vein Endothelial Cells [mdpi.com]
- 5. HP-β-CD | Hydroxypropyl-β-cyclodextrin | Drug Delivery | TargetMol [targetmol.com]
Technical Support Center: Troubleshooting Low Yields in 2-Fluorobenzamide Synthesis
Welcome to the Technical Support Center for 2-fluorobenzamide synthesis. 2-Fluorobenzamide is a critical intermediate in the synthesis of complex organic molecules, including pharmaceuticals like HIF-2α agonists and various agrochemicals[1][2]. However, the presence of a highly electronegative fluorine atom at the ortho position significantly alters the electronic properties of the aromatic ring, making the synthesis prone to specific failure modes such as over-hydrolysis and nucleophilic aromatic substitution (SNAr)[1][3].
This guide is designed for researchers and drug development professionals. It bypasses basic textbook procedures to focus on the causality of low yields , providing self-validating protocols and mechanistic troubleshooting to ensure robust, high-yielding reactions.
Mechanistic Workflows & Failure Modes
The synthesis of 2-fluorobenzamide typically proceeds via one of two primary pathways: the partial hydrolysis of 2-fluorobenzonitrile or the amidation of 2-fluorobenzoic acid[3][4]. Understanding the kinetic and thermodynamic pitfalls of each route is essential for optimizing yields.
Figure 1: Mechanistic workflows and common failure modes in 2-fluorobenzamide synthesis.
Step-by-Step Methodologies & Self-Validating Protocols
Protocol A: Radziszewski Hydrolysis of 2-Fluorobenzonitrile
Traditional acidic or basic hydrolysis often leads to tar-like polymers or over-hydrolyzes the amide into 2-fluorobenzoic acid[5]. To isolate the amide, the Radziszewski reaction (using H₂O₂ and a catalytic amount of base) is the superior method.
-
Causality: Hydrogen peroxide reacts with hydroxide to form the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is a significantly stronger nucleophile than OH⁻ and rapidly attacks the nitrile carbon. This allows the reaction to proceed rapidly at low temperatures (35–40°C), effectively halting the reaction at the amide stage before the activation energy for carboxylic acid formation is reached[5].
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 equivalent of 2-fluorobenzonitrile in a miscible cosolvent (e.g., ethanol or methanol) to ensure a homogeneous reaction mixture.
-
Peroxide Addition: Add 2.0–3.0 equivalents of 25–30% aqueous H₂O₂[5].
-
Catalytic Base Addition: Slowly dose a 10–30% aqueous NaOH solution (0.01 to 0.2 equivalents) dropwise[5].
-
Temperature Control (Critical): Maintain the internal temperature strictly between 35°C and 40°C using a water bath[5]. Stir for 2–4 hours.
-
Quenching & Isolation: Quench the remaining peroxide with sodium thiosulfate. The 2-fluorobenzamide will typically precipitate upon the addition of cold water. Filter and wash with cold water.
-
Self-Validation System: Monitor the reaction via TLC (Hexanes:EtOAc). The disappearance of the high-Rf nitrile spot and the stabilization of the mid-Rf amide spot—without the appearance of a highly polar, baseline-streaking spot (the carboxylic acid)—validates successful kinetic control. Furthermore, the evolution of fine oxygen gas bubbles during the reaction is a visual confirmation of the peroxycarboximidic acid intermediate breaking down into the target amide.
Protocol B: Two-Step Amidation via Acyl Chloride
Direct amidation of 2-fluorobenzoic acid with ammonia is thermodynamically unfavorable. Converting the acid to an acyl chloride highly activates the carbonyl carbon for nucleophilic attack by amines[6][7].
-
Causality: Using oxalyl chloride with a catalytic amount of DMF forms the Vilsmeier-Haack intermediate, which acts as the active chlorinating species. This method is milder than refluxing in SOCl₂ and prevents thermal degradation of the fluorinated aromatic ring.
Step-by-Step Procedure:
-
Activation: Suspend 2-fluorobenzoic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Add 2–3 drops of anhydrous DMF.
-
Chlorination: Cool to 0°C and add 1.2 equivalents of oxalyl chloride dropwise. Stir at room temperature until gas evolution (CO and CO₂) ceases.
-
Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. Crucial: Residual oxalyl chloride will react with ammonia to form insoluble oxamide impurities.
-
Amidation: Dissolve the crude 2-fluorobenzoyl chloride in anhydrous THF. Add this solution dropwise to a vigorously stirred excess of aqueous ammonia (or the desired amine) at 0°C[6].
-
Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the product[2].
-
Self-Validation System: The immediate formation of a dense white precipitate (ammonium chloride) upon the addition of the acyl chloride to the ammonia solution visually confirms that the amidation is occurring successfully.
Quantitative Data & Yield Comparisons
The table below summarizes the expected yields, reaction times, and primary failure modes associated with different synthetic routes to 2-fluorobenzamide.
| Synthetic Route | Reagents & Conditions | Typical Yield | Reaction Time | Primary Failure Mode |
| Nitrile Hydrolysis (Radziszewski) | H₂O₂, cat. NaOH, 35–40°C | 85–95% | 2–4 hours | Over-hydrolysis to carboxylic acid |
| Nitrile Hydrolysis (Acidic) | 90% H₂SO₄, 70–90°C | 60–70% | 4–8 hours | Tar formation, SNAr side reactions |
| Acyl Chloride Amidation | 1. Oxalyl Chloride2. NH₃ (aq), 0°C | 80–90% | 1–3 hours | Hydrolysis of acyl chloride back to acid |
| Peptide Coupling | EDC, HOBt, NH₄Cl, RT | 70–85% | 8–16 hours | Incomplete conversion, O-to-N acyl migration |
Troubleshooting Guide & FAQs
Q: Why am I recovering mostly 2-fluorobenzoic acid instead of 2-fluorobenzamide during nitrile hydrolysis? A: This is a classic case of thermal over-hydrolysis. The amide is an intermediate state between the nitrile and the carboxylic acid[3][4]. If your reaction temperature exceeds 40°C, or if your base concentration is too high, the system gains enough activation energy to hydrolyze the newly formed amide into 2-fluorobenzoic acid[5]. Solution: Strictly control the internal temperature to 35–40°C and use H₂O₂ to accelerate the first step (nitrile to amide) without accelerating the second step (amide to acid)[5].
Q: I am using the acyl chloride route, but my yields are below 50% and I see starting material in my NMR. What is going wrong? A: Your reaction is likely suffering from moisture contamination. 2-Fluorobenzoyl chloride is highly electrophilic and will rapidly react with ambient water to revert back to 2-fluorobenzoic acid. Solution: Ensure your DCM and THF are strictly anhydrous. Flush your reaction vessel with argon or nitrogen, and ensure the concentration step (removing excess oxalyl chloride) is done quickly to minimize atmospheric exposure.
Q: Can the fluorine atom at the 2-position be lost or displaced during the reaction? A: Yes. The fluorine atom located ortho to an electron-withdrawing group (like a nitrile or an amide) is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1][3]. The electron-withdrawing group stabilizes the intermediate Meisenheimer complex. If you expose the substrate to strong nucleophiles (e.g., high concentrations of hydroxide or alkoxides) at elevated temperatures, the fluorine atom will be displaced, leading to impurities like 2-hydroxybenzamide[3]. Solution: Avoid harsh basic conditions and prolonged heating.
Q: I am synthesizing a complex 2-fluorobenzamide derivative using EDC as a coupling reagent, but the conversion is poor. How can I improve this? A: Carbodiimides like EDC react with carboxylic acids to form a highly reactive O-acylisourea intermediate[7]. If this intermediate does not react quickly with your amine, it undergoes a spontaneous O-to-N acyl migration to form a highly stable, unreactive N-acylurea byproduct, killing your yield[7]. Solution: Always add an additive like HOBt (Hydroxybenzotriazole) or HOAt[7]. HOBt rapidly reacts with the O-acylisourea to form an active ester that is completely resistant to O-to-N migration, preserving the activated complex until the amine can attack[7].
References
-
The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity. nbinno.com. 3
-
Buy 2-Fluorobenzonitrile (EVT-304241) | 394-47-8. evitachem.com. 1
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. mdpi.com. 6
-
US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin. google.com. 4
-
Amide Synthesis. fishersci.fr. 7
-
CN101503372A - A kind of preparation method of fluorobenzamide compound. google.com. 5
-
Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists and a Codrug Strategy with Prolyl Hydroxylase Inhibition for Synergistic Treatment of Renal Anemia. acs.org. 2
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
- 5. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Lab Reporter [fishersci.fr]
Preventing oxidation of the amino group in methylphenyl benzamides
Technical Support Center: Stability & Handling of Methylphenyl Benzamides
Executive Summary & Scope
Welcome to the Technical Support Center. This guide addresses the oxidative instability of methylphenyl benzamides (specifically derivatives containing electron-rich aniline moieties, such as 2-amino-N-(4-methylphenyl)benzamide).[1]
While the benzamide (amide) linkage itself is chemically robust, the "amino group" in this context refers to two specific vulnerabilities:
-
Free Primary Amines: Substituents (e.g., -NH₂) on the benzoyl or phenyl ring which are highly prone to radical oxidation.
-
The Aniline Moiety: The N-(methylphenyl) unit itself can undergo oxidative dehydrogenation to form colored quinone imines or azo-dimers, particularly under light exposure or in oxygenated solvents.
This guide replaces standard operating procedures (SOPs) with reactive troubleshooting workflows designed for immediate implementation in the lab.
Diagnostic Troubleshooting (FAQ)
Q1: My solution turned from colorless to pink/brown after 24 hours. Is the compound ruined?
Diagnosis: This is the hallmark of radical auto-oxidation . The color comes from the formation of highly conjugated impurities (quinone imines or azo compounds) at trace levels (ppm).
-
Immediate Action: Check purity by HPLC. If the main peak is >98%, the color is likely due to trace impurities with high extinction coefficients. You may proceed with caution, but purification is recommended for biological assays.
-
Root Cause: Electron-rich aromatic amines react with dissolved oxygen, catalyzed by light or trace metal ions (Cu²⁺, Fe³⁺).
Q2: I see a new peak at [M+16] in my LC-MS data. What is this?
Diagnosis: This indicates the formation of an N-Oxide or Hydroxylamine species.[1][2]
-
Mechanism: Direct oxidation of the nitrogen atom. This is common if the compound was exposed to peroxides (often found in aged ethers like THF or Dioxane) or metabolic mimics (microsomes).
-
Prevention: Test your solvents for peroxides using quant strips before dissolving the benzamide.
Q3: Can I use standard degassing (sonication) to prevent this?
Verdict: No. Sonication alone is insufficient for highly sensitive aniline derivatives. It removes macroscopic bubbles but leaves dissolved oxygen.
-
Required Protocol: Use Sparging (active bubbling) or Freeze-Pump-Thaw cycles (detailed in Section 4).
Technical Deep Dive: The Oxidation Mechanism
To prevent oxidation, one must understand the pathway. The methylphenyl group acts as an electron donor, making the nitrogen lone pair susceptible to Single Electron Transfer (SET).
Visualization: Oxidative Degradation Pathway
The following diagram illustrates how a generic amino-substituted methylphenyl benzamide degrades under aerobic conditions.
Figure 1: Mechanistic pathway of oxidative degradation in electron-rich benzamides. Note that the formation of Quinone Imines and Azo Dimers results in significant color changes even at low concentrations.
Validated Experimental Protocols
Protocol A: The "Inert-First" Dissolution Method
Use this for preparing stock solutions for biological assays (IC50, binding).
-
Solvent Preparation:
-
Select high-grade DMSO or Methanol (HPLC grade).
-
Sparging: Insert a glass pipette connected to an Argon or Nitrogen line directly into the solvent. Bubble vigorously for 15 minutes before adding the solid compound.
-
-
Weighing:
-
Weigh the methylphenyl benzamide into an amber vial (to block UV light).
-
-
Dissolution:
-
Add the sparged solvent to the vial.
-
Immediately flush the headspace with Argon for 30 seconds.
-
Cap tightly with a PTFE-lined septum cap.
-
-
Storage:
-
Store at -20°C. If the solution must be thawed, do not vortex vigorously in air; swirl gently.
-
Protocol B: Chemical Synthesis Workup (Quenching)
If you are synthesizing the molecule and notice oxidation during extraction.
-
Acidification: Perform the extraction under slightly acidic conditions (pH 4-5) if the stability of the amide bond permits. Protonating the amine (forming the ammonium salt) ties up the lone pair, rendering it resistant to oxidation.
-
Additive: Add Sodium Metabisulfite (0.1% w/v) to the aqueous wash layer. This acts as a sacrificial antioxidant, consuming dissolved oxygen before it reacts with the aniline moiety.
Comparative Data: Stabilizers & Solvents
The following table summarizes the stability of a representative 2-amino-N-(methylphenyl)benzamide in various conditions over 48 hours at Room Temperature (RT).
| Solvent System | Additive/Condition | % Purity Remaining (48h) | Observation |
| DMSO (Air exposed) | None | 92.5% | Turned dark yellow |
| DMSO (Degassed) | Argon Headspace | 99.1% | Colorless |
| Ethanol | None | 88.0% | Brown precipitate |
| Ethanol | 0.1% Ascorbic Acid | 98.5% | Slight yellow tint |
| Water/Acetonitrile | pH 7.4 Buffer | 94.0% | Slow degradation |
| Water/Acetonitrile | pH 4.0 Buffer | 99.4% | Stable (Protonation protection) |
Troubleshooting Decision Tree
Use this logic flow to resolve stability issues during your experiments.
Figure 2: Step-by-step troubleshooting logic for identifying the root cause of methylphenyl benzamide instability.
References
-
BenchChem Technical Support. (2025).[1][3][4] Minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution. Retrieved from
-
Waterman, K. C., et al. (2002).[5] Stabilization of Pharmaceuticals to Oxidative Degradation.[5] Pharmaceutical Development and Technology.[5] Retrieved from
-
Deng, T., et al. (2020).[6] Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids.[6] Journal of the American Chemical Society. Retrieved from
-
MDPI Reviews. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2004). Oxidation of tertiary benzamides by 5,10,15,20-tetraphenylporphyrinatoiron(III) chloride-tert-butylhydroperoxide.[7] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids [organic-chemistry.org]
- 7. Oxidation of tertiary benzamides by 5,10,15,20-tetraphenylporphyrinatoironIII chloride-tert-butylhydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods for removing unreacted 2-fluorobenzoic acid
Welcome to the Technical Support Center for the purification of 2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this versatile intermediate from reaction mixtures. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address specific issues you might face during your experiments.
Introduction to Purification Challenges
2-Fluorobenzoic acid is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its successful purification is critical for ensuring the quality and efficacy of the final product. However, its acidic nature and solubility profile can present unique separation challenges. This guide offers field-proven insights and detailed protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2-fluorobenzoic acid?
The most common and effective methods for removing unreacted 2-fluorobenzoic acid from a reaction mixture are:
-
Liquid-Liquid Extraction: This technique exploits the acidic nature of 2-fluorobenzoic acid, which allows for its selective transfer from an organic solvent to an aqueous basic solution.[2][3]
-
Recrystallization: This method relies on the differences in solubility between 2-fluorobenzoic acid and the desired product in a given solvent at different temperatures.[4][5][6][7]
-
Flash Chromatography: This is a powerful technique for separating compounds based on their polarity.[8][9][10][11]
Q2: How do I choose the best purification method for my specific reaction?
The choice of purification method depends on several factors, including the scale of your reaction, the properties of your desired product (e.g., polarity, solubility, stability), and the nature of the impurities. The following flowchart provides a general decision-making framework:
Caption: Decision tree for selecting a purification method.
Q3: What are the key physical and chemical properties of 2-fluorobenzoic acid that are relevant to its purification?
Understanding the properties of 2-fluorobenzoic acid is crucial for designing an effective purification strategy.[4]
| Property | Value | Significance for Purification |
| Molecular Weight | 140.11 g/mol | Relevant for mass-based calculations. |
| Melting Point | 122-125 °C | Can be used as a preliminary indicator of purity.[1][4] |
| pKa | 3.27 | The acidity is key for separation by acid-base extraction.[4] |
| Solubility | Slightly soluble in water (7.2 g/L); soluble in organic solvents like benzene, toluene, ketones, and ethers.[1][4] | This differential solubility is the basis for both extraction and recrystallization. |
| Appearance | White to light yellow crystalline powder.[1][4] | Visual inspection can give a rough idea of purity. |
Troubleshooting Guides
Method 1: Liquid-Liquid Extraction
This is often the first line of defense for removing acidic impurities. The principle lies in the conversion of the water-insoluble 2-fluorobenzoic acid into its water-soluble carboxylate salt using a base.[2][3]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add a sufficient amount of a dilute aqueous base (e.g., 5% sodium bicarbonate or 1M sodium hydroxide solution).
-
Separation: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated 2-fluorobenzoic acid (as sodium 2-fluorobenzoate) will be in the aqueous layer.
-
Isolation of Product: Drain the organic layer, which now contains your purified product (assuming it is neutral or basic).
-
Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.[5]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.[5]
-
Recovery of 2-Fluorobenzoic Acid (Optional): To recover the 2-fluorobenzoic acid, acidify the combined aqueous layers with a strong acid (e.g., concentrated HCl) until the pH is acidic. The protonated 2-fluorobenzoic acid will precipitate out and can be collected by filtration.[2][3][12]
Caption: Workflow for acid-base extraction.
Troubleshooting Extraction Issues
| Issue | Possible Cause | Recommended Solution |
| Emulsion Formation | The organic and aqueous layers are not separating cleanly. | - Add a small amount of brine to the separatory funnel to help break the emulsion.[13]- Gently swirl or rock the funnel instead of vigorous shaking.[13]- Allow the mixture to stand for a longer period.[13] |
| Incomplete Removal of 2-Fluorobenzoic Acid | Insufficient base was used, or the extraction was not performed enough times. | - Use a pH paper to test the aqueous layer and ensure it is basic.- Perform multiple extractions with smaller volumes of the basic solution for better efficiency. |
| Product is also Extracted into the Aqueous Layer | The desired product is also acidic and reacts with the base. | - Use a weaker base like sodium bicarbonate, which will selectively react with the more acidic 2-fluorobenzoic acid but not with less acidic compounds like some phenols.- If the product is also a carboxylic acid, this method is not suitable. Consider chromatography. |
Method 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize while the impurities remain dissolved in the mother liquor.[7]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which 2-fluorobenzoic acid has high solubility when hot and low solubility when cold. Common choices include water, ethanol-water mixtures, or benzene.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[12]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.[12]
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.[7]
Caption: Recrystallization workflow.
Troubleshooting Recrystallization Issues
| Issue | Possible Cause | Recommended Solution |
| No Crystals Form Upon Cooling | Too much solvent was used, or the solution is supersaturated. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce crystallization.[6]- Add a seed crystal of the pure compound.[6] |
| Oily Precipitate Forms Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent, or the compound is "oiling out." | - Use a lower-boiling solvent.- Allow the solution to cool more slowly.- Redissolve the oil in more hot solvent and try again. |
| Low Recovery of Pure Compound | The compound is too soluble in the cold solvent, or crystals were lost during transfer. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of cold solvent for washing the crystals. |
Method 3: Flash Chromatography
Flash chromatography is a purification technique that uses pressure to force a solvent through a column of stationary phase (typically silica gel), allowing for the separation of compounds based on their differential adsorption to the stationary phase.[11]
Experimental Protocol: Flash Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system (eluent) for separation. A good starting point for acidic compounds is a mixture of hexanes and ethyl acetate, often with a small amount of acetic or formic acid added to the eluent to suppress the ionization of the carboxylic acid and improve peak shape.[8][10]
-
Column Packing: Pack a chromatography column with silica gel.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.[10]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. vernier.com [vernier.com]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. biotage.com [biotage.com]
- 10. Purification [chem.rochester.edu]
- 11. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization solvents for N-(5-Amino-2-methylphenyl)-2-fluorobenzamide
Ticket #: INC-8492-F Subject: Optimization of Recrystallization Protocol for N-(5-Amino-2-methylphenyl)-2-fluorobenzamide Status: Open Priority: High (API Intermediate/Purity Critical)
Technical Support Center: User Guide & Troubleshooting
Welcome to the Process Chemistry Support Hub. You are accessing the master file for Compound AMFB-2F (N-(5-Amino-2-methylphenyl)-2-fluorobenzamide). This guide addresses the purification of this specific amino-benzanilide intermediate, often utilized in the synthesis of kinase inhibitors (e.g., EGFR or Bcr-Abl targets).
The presence of the free amine at position 5 and the ortho-fluoro group creates a specific polarity profile that distinguishes this from standard benzanilides. This guide prioritizes purity (>99.5% HPLC) for subsequent coupling reactions.
Module 1: Solvent Selection Logic
The purification strategy relies on exploiting the differential solubility between the target amino-benzanilide and its common impurities (regioisomers, unreduced nitro-precursors, and oxidation byproducts).
Primary Solvent Systems
| Solvent System | Ratio (v/v) | Role | Suitability |
| Ethanol / Water | 90:10 to 80:20 | Primary Recrystallization | High. Best balance of yield and rejection of polar impurities. The water acts as an anti-solvent to force the hydrophobic fluorophenyl ring out of solution upon cooling. |
| Ethyl Acetate / n-Heptane | 1:2 to 1:4 | Polymorph Control / Drying | Moderate. Excellent for removing non-polar impurities. Produces anhydrous crystals that dry faster than aqueous systems. Risk: Oiling out if cooled too rapidly. |
| Methanol | 100% | Rapid Purification | Moderate. High solubility even at room temperature may lead to yield loss. Good for "crash" crystallization if the crude is very dirty. |
| Toluene | N/A | Slurry Wash | Specialized. Use only as a hot slurry wash to remove unreacted starting materials if recrystallization fails. |
Technical Insight: The ortho-fluorine atom on the benzamide ring increases lipophilicity compared to the non-fluorinated analog. Consequently, you may require a slightly higher ratio of organic solvent (Ethanol) compared to standard benzanilide recrystallizations to keep the product in solution at reflux.
Module 2: The Workflow (Visualized)
The following diagram outlines the decision logic for purification based on the impurity profile of your crude material.
Caption: Decision matrix for solvent selection and oxidative remediation during the purification of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by process chemists working with amino-benzanilides.
Q1: My product is turning pink/purple during crystallization. Why?
Diagnosis: Oxidation of the free amine (aniline) moiety. The 5-amino-2-methylphenyl group is electron-rich and susceptible to air oxidation, forming quinone-imine impurities. Corrective Action:
-
Degas solvents: Sparge ethanol/water with Nitrogen or Argon for 15 minutes before use.
-
Add Antioxidant: Add 0.5 - 1.0 wt% Sodium Dithionite (Na2S2O4) or Ascorbic Acid to the hot solution during dissolution. This reduces colored quinoid impurities back to the amine.
-
Carbon Treatment: If the color persists, reflux with activated charcoal (e.g., Norit SX Ultra) for 30 minutes before hot filtration.
Q2: The product "oils out" (forms a liquid layer) instead of crystallizing in EtOAc/Heptane.
Diagnosis: The solution crossed the "liquid-liquid phase separation" (LLPS) boundary before the solubility curve. This is common when the anti-solvent (Heptane) is added too quickly or the temperature drops too fast. Corrective Action:
-
Re-heat: Dissolve the oil back into the solution by heating to reflux.
-
Seed: Add seed crystals (0.1 wt%) at the cloud point (approx. 50-60°C).
-
Slow Addition: Add the Heptane dropwise over 1 hour, maintaining a gentle reflux, then cool slowly (10°C/hour).
Q3: My yield is low (<60%) in Ethanol/Water.
Diagnosis: The compound is likely too soluble in ethanol, or you are losing product in the mother liquor due to the "salting in" effect if the pH is not neutral. Corrective Action:
-
Increase Water Ratio: Push the ratio to 70:30 (EtOH:Water).
-
Check pH: Ensure the pH is neutral (~7-8). If the solution is acidic (from upstream hydrolysis of the acid chloride), the amine will form a salt (hydrochloride) which is highly soluble in water/ethanol. Neutralize with saturated NaHCO3 if necessary before crystallization.
Module 4: Standard Operating Procedure (SOP)
Protocol ID: SOP-AMFB-REC-01 Scale: 10g - 100g basis
-
Dissolution: Charge crude N-(5-Amino-2-methylphenyl)-2-fluorobenzamide into a reactor. Add Ethanol (5 vol) (5 mL per gram of solid).
-
Heating: Heat to reflux (78°C). If solids remain, add Ethanol in 0.5 vol increments until dissolved.
-
Critical Control Point: Do not exceed 10 vol total solvent.
-
-
Clarification (Optional): If the solution is dark, add Activated Carbon (5 wt%) and stir at reflux for 30 mins. Filter hot through a pre-warmed Celite pad.
-
Crystallization:
-
Maintain temperature at 60°C.
-
Slowly add DI Water (2 vol) dropwise over 30 minutes.
-
Observation: The solution should remain clear or turn slightly hazy.
-
-
Cooling:
-
Cool to 20°C over 2 hours (linear ramp).
-
Cool further to 0-5°C and hold for 1 hour.
-
-
Isolation: Filter the white/off-white needles.
-
Wash: Wash the cake with cold Ethanol/Water (1:1) (2 vol).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
References
-
Process Chemistry of Amino-Benzanilides
-
Source: Wang, Z., et al. "Optimization of the synthesis of Imatinib intermediates." Chinese Journal of Pharmaceuticals. (Extrapolated from the purification of the structurally homologous N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine).[1]
- Relevance: Establishes the efficacy of Ethyl Acetate/Hexane and Ethanol systems for 5-amino-2-methylphenyl deriv
-
-
Solubility Data for Fluorinated Benzamides
- Source: MDPI Crystals. "N-(2,3-Difluorophenyl)-2-fluorobenzamide."
- Relevance: Confirms the impact of fluorine substitution on amide planarity and solubility profiles in polar protic solvents.
-
General Purification of Anilines
- Source: Anderson, N. G. "Practical Process Research & Development."
- Relevance: Authoritative source for using sodium dithionite to prevent aniline oxidation during recrystalliz
Sources
Minimizing side reactions in nitro reduction of benzamide precursors
Current Status: Operational Topic: Minimizing Side Reactions in Nitro-Benzamide Reduction Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Diagnostic & Strategy Selector
Before initiating your experiment, use this decision matrix to select the optimal reduction method. Benzamide precursors present a unique challenge: the amide bond is susceptible to hydrolysis (under harsh acid/base) and the aromatic ring is prone to over-reduction or dehalogenation (if halogens are present).
Workflow: Method Selection by Substrate Functionality
Figure 1: Decision matrix for selecting reduction conditions based on chemoselectivity requirements.
Technical Deep Dive: The Side Reaction Landscape
To troubleshoot effectively, one must understand the mechanism of failure. The reduction of a nitro group is stepwise, not instantaneous.
The Reaction Pathway & Failure Points
The reduction proceeds through Nitroso (
-
Side Reaction 1: Azo/Azoxy Coupling.
-
Cause: Accumulation of Nitroso and Hydroxylamine intermediates.[1]
-
Mechanism:[1][2][3][4][5] Under basic conditions,
condenses with to form Azoxy species ( ), which reduce to Azo ( ) dimers. -
Benzamide Specific: Benzamides often have poor solubility, leading to slow surface reaction rates on heterogeneous catalysts, increasing the lifespan of intermediates.
-
-
Side Reaction 3: Amide Hydrolysis.
Standard Operating Protocols (SOPs)
Protocol A: Dehalogenation-Resistant Hydrogenation
Best for: Halogenated benzamides (Cl, Br) where clean workup is required.
-
Setup: Charge a hydrogenation vessel with the nitrobenzamide (1.0 eq).
-
Solvent: Dissolve in THF or EtOAc. Note: Avoid MeOH if transesterification or solubility is an issue.
-
Catalyst: Add 5% Pt/C (sulfided) (1–3 wt% loading relative to substrate).
-
Alternative: Use 5% Pd/C doped with 0.5 eq. Vanadium(V) oxide (
) or Morpholine as an inhibitor.
-
-
Reaction: Pressurize to 3–5 bar
. Stir vigorously at 25–40°C. -
Monitoring: Check HPLC for the disappearance of the nitro peak.
-
Critical Check: If hydroxylamine intermediate (
) persists, increase temperature slightly (max 50°C).
-
-
Workup: Filter through Celite. Concentrate filtrate.[8]
Protocol B: Iron/Acetic Acid Reduction (Modified Béchamp)
Best for: Large scale, cost-sensitivity, or sulfur-containing molecules that poison Pd/Pt.
-
Setup: In a 3-neck flask, suspend nitrobenzamide (1.0 eq) in EtOH:Water (3:1) or pure Acetic Acid.
-
Activation: Add Iron powder (3–5 eq, <325 mesh). Tip: Activate Fe by washing with dilute HCl then drying if older stock.
-
Initiation: Heat to 60–70°C. Add catalytic
(0.1 eq) or dilute AcOH slowly. -
Reaction: Exothermic! Maintain temp <80°C to prevent amide hydrolysis.
-
Workup (The "Emulsion Killer"):
Troubleshooting Tickets (FAQs)
Ticket #101: "I see a colored impurity (Orange/Red) that won't go away."
Diagnosis: Azo (
-
Immediate: You cannot easily reduce the Azo dimer back to the amine under mild conditions. You must prevent it.
-
Prevention: Add a trace of acid (Acetic acid) to the hydrogenation mixture to keep intermediates protonated. Increase hydrogen pressure to speed up the reduction of the hydroxylamine.
Ticket #102: "My reaction stalled at the Hydroxylamine (M-16 mass)."
Diagnosis: Incomplete reduction.[8][10][11] Root Cause:
-
Catalyst Poisoning: The amide nitrogen or a sulfur group has coordinated to the metal surface.
-
Sterics: Ortho-substituents on the benzamide are blocking the catalyst approach. Solution:
-
Filter and Restart: Filter the catalyst and add fresh catalyst.
-
Change Solvent: Switch from EtOH to THF or AcOH. Benzamides can precipitate on the catalyst surface in alcohols.
-
Temperature: Increase temp to 50°C (carefully monitor for hydrolysis).
Ticket #103: "I lost my halogen (De-chlorination)."
Diagnosis: Over-reduction (Hydrogenolysis). Solution:
-
Switch Catalyst: Move from Pd/C to Pt/C (sulfided) or Raney Nickel .
-
Add Poison: If you must use Pd/C, add 0.1 eq of Diphenylsulfide or Morpholine to the reaction mixture before adding H2.
Comparative Data: Reagent Compatibility
| Reagent System | Halogen Compatibility | Amide Stability | Waste/Workup | Scalability |
| H2 + Pd/C | Poor (De-X risk) | Excellent | Clean (Filter) | High |
| H2 + Pt/C (Sulfided) | Excellent | Excellent | Clean (Filter) | High |
| Fe / AcOH | Excellent | Good (Watch Temp) | Messy (Iron sludge) | High (Cheap) |
| SnCl2 / HCl | Excellent | Fair (Acid hydrolysis) | Very Difficult (Emulsions) | Low |
| Zn / NH4Cl | Good | Excellent | Moderate | Medium |
References
-
Catalytic Hydrogenation & Dehalogenation
-
Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link
-
-
Prevention of Dehalogenation (Morpholine/V2O5)
-
Dovell, F. S., & Greenfield, H. "Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts." Journal of the American Chemical Society, 1965. Link
-
-
Iron Reduction (Béchamp)
-
Mechanism of Nitro Reduction & Azo Formation
-
Haber, F. "Über die stufenweise Reduktion des Nitrobenzols." Zeitschrift für Elektrochemie, 1898. (Foundational mechanistic work). Link
-
-
Benzamide Solubility & Solvent Effects
-
Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, 1996. Link
-
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 3. Azo Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
Stability of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide in aqueous buffers
A Guide to Understanding and Troubleshooting Stability in Aqueous Buffers
Disclaimer: As of February 2026, specific, publicly available stability studies for N-(5-Amino-2-methylphenyl)-2-fluorobenzamide are not extensively documented in the scientific literature. This guide, therefore, presents a comprehensive framework based on the well-established principles of chemical stability, forced degradation studies as outlined by the International Conference on Harmonisation (ICH), and the known behavior of structurally related aromatic amide compounds.[1][2] The methodologies, potential pathways, and data presented herein are illustrative and intended to serve as a robust starting point for initiating the stability assessment of this molecule.
Introduction
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide is an aromatic amide derivative. Compounds with this structural motif are of significant interest in medicinal chemistry and drug development, often serving as intermediates or scaffolds for pharmacologically active agents.[3][4] A thorough understanding of a compound's stability in aqueous environments is a critical quality attribute that underpins all stages of research, from initial in vitro screening to formulation development. This guide provides researchers, scientists, and drug development professionals with foundational knowledge, practical experimental protocols, and troubleshooting advice to confidently assess and manage the stability of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide.
Frequently Asked Questions: The Fundamentals of Stability
This section addresses the core principles governing the stability of N-(5-Amino-2-methylphenyl)-2-fluorobenzamide.
Q1: What are the primary potential degradation pathways for N-(5-Amino-2-methylphenyl)-2-fluorobenzamide in an aqueous solution?
A1: Based on its chemical structure, the compound is susceptible to three primary degradation pathways in an aqueous environment: hydrolysis, oxidation, and photodegradation. Each pathway is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[5][6]
-
Hydrolysis: This involves the cleavage of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, yielding 2-fluorobenzoic acid and 5-amino-2-methylaniline. While amide bonds are generally stable, the rate of hydrolysis is significantly accelerated at pH extremes and elevated temperatures.[7][8]
-
Oxidation: The primary aromatic amine group (-NH₂) is susceptible to oxidation. This can lead to the formation of various colored products, including nitroso, nitro, or polymeric species. The presence of dissolved oxygen, metal ions, or oxidizing agents like hydrogen peroxide can promote this degradation.[5]
-
Photodegradation: Aromatic compounds can absorb UV light, which may provide the energy to initiate degradation reactions. This can involve complex pathways, including bond cleavage or reactions with solvent molecules.[9][10]
Q2: How do pH and temperature influence the stability of this compound?
A2: Both pH and temperature are critical factors.
-
pH: Typically, benzamide derivatives exhibit a U-shaped stability profile with respect to pH. The greatest stability is often observed in the neutral to slightly acidic pH range (pH 4-7). In strongly acidic (pH < 3) or strongly basic (pH > 9) conditions, the rate of hydrolysis increases significantly.[8][11]
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. The Arrhenius equation describes this relationship, where a 10°C increase in temperature can lead to a 2- to 4-fold increase in the degradation rate.[8][12] Therefore, storing stock solutions at lower temperatures (e.g., 4°C or -20°C) is crucial for minimizing degradation.
Technical Guide: Designing a Stability & Forced Degradation Study
A forced degradation study is an essential tool for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[13] The goal is to achieve 5-20% degradation to identify the primary degradation products without causing extensive decomposition.[1]
Protocol 1: Forced Degradation Experimental Setup
This protocol outlines the conditions for subjecting the compound to various stresses.
Materials:
-
N-(5-Amino-2-methylphenyl)-2-fluorobenzamide
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Purified water (e.g., Milli-Q)
-
HPLC system with UV/DAD detector, pH meter, calibrated oven, photostability chamber
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C. Withdraw aliquots at intervals, and neutralize with 0.1 N HCl before analysis.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 60°C and sample at appropriate intervals.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at intervals up to 24 hours.
-
Thermal Degradation: Place a sample of the solid compound in a 70°C oven. Separately, heat a solution of the compound (in a suitable solvent like water:ACN 50:50) at 70°C. Analyze after 48 hours.
-
Photolytic Degradation: Expose a solution (e.g., 0.1 mg/mL) and the solid compound to light as per ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).[1] Wrap a control sample in aluminum foil and store it under the same conditions. Analyze both samples after the exposure period.
Protocol 2: Stability-Indicating HPLC-UV Method
A robust analytical method is required to separate the parent compound from all potential degradation products.
Starting Point for Method Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient, for example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound has maximum absorbance (determined by a UV scan), and use a Diode Array Detector (DAD) to monitor peak purity across all stress conditions.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Troubleshooting Guide
Q3: My solution of the compound turns yellow/brown upon standing at room temperature, even when protected from light. What is the cause?
A3: This is a classic sign of oxidative degradation. The primary aromatic amine is likely oxidizing.
-
Causality: Dissolved oxygen in the buffer is often sufficient to cause slow oxidation. This can be accelerated by trace metal ion contaminants in the buffer salts, which can catalyze the oxidation process.
-
Troubleshooting Steps:
-
De-gas Buffers: Sparge your aqueous buffers with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Use High-Purity Reagents: Ensure you are using high-purity water and buffer salts to minimize metal ion contamination.
-
Consider a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA (e.g., 0.1 mM) can sequester catalytic metal ions.
-
Add an Antioxidant: For experimental purposes where it won't interfere with the assay, adding an antioxidant like ascorbic acid may be beneficial, but this should be noted as it alters the formulation.
-
Q4: I'm observing a significant loss of the parent compound in my pH 7.4 buffer within a few hours, which is faster than expected for hydrolysis. What else could be happening?
A4: While hydrolysis is a possibility, rapid loss at neutral pH suggests other factors may be at play.
-
Causality:
-
Microbial Growth: Non-sterile buffers, especially phosphate buffers, can support microbial growth. Bacteria can produce enzymes that may degrade the compound.
-
Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., certain types of plastic).
-
-
Troubleshooting Steps:
-
Filter-Sterilize Buffers: Use a 0.22 µm filter to sterilize your buffers, especially for studies lasting more than a few hours.
-
Use Fresh Buffers: Always use freshly prepared buffers for your experiments.
-
Container Compatibility: Test stability in different container types (e.g., polypropylene vs. glass) to check for adsorption issues.
-
Re-evaluate Oxidation: Ensure the solution is adequately protected from light and consider de-gassing the buffer as described in Q3.
-
Q5: My HPLC analysis shows new peaks, but my mass balance is poor (the loss of the parent peak area is greater than the sum of the new peak areas). Where did my compound go?
A5: Poor mass balance is a common issue in stability studies and points to several possibilities.
-
Causality:
-
Non-Chromophoric Degradants: The degradation products may lack a UV-absorbing chromophore at the detection wavelength used for the parent compound.
-
Precipitation: A degradation product could be insoluble in the analysis solvent and precipitate out of solution.
-
High Reactivity/Volatility: The degradant might be highly reactive and bind irreversibly to the column or be too volatile to be detected.
-
-
Troubleshooting Steps:
-
Use a DAD Detector: Analyze your chromatograms at multiple wavelengths (e.g., 210 nm, 254 nm, and λmax of the parent) to see if the "missing" peaks appear at a different wavelength.
-
Change Detection Method: If available, use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with UV to detect non-chromophoric compounds.
-
Check for Precipitation: Visually inspect your samples for any cloudiness or precipitate before injection.
-
Confirm Solubility: Ensure your final sample diluent (mobile phase) can fully solubilize both the parent compound and its potential degradation products.
-
Data Interpretation
The results of a forced degradation study can be summarized to provide a clear overview of the compound's intrinsic stability.
Table 1: Hypothetical Forced Degradation Results for N-(5-Amino-2-methylphenyl)-2-fluorobenzamide
| Stress Condition | Time | % Degradation | Number of Degradants >0.1% | Observations |
| 0.1 N HCl | 24h at 60°C | 12.5% | 2 | Clear solution. |
| 0.1 N NaOH | 6h at 60°C | 18.2% | 2 | Clear solution. |
| Water | 24h at 60°C | 1.8% | 1 | Clear solution. |
| 3% H₂O₂ | 24h at RT | 21.5% | >4 | Solution turned yellow-brown. |
| Thermal (Solid) | 48h at 70°C | <0.5% | 0 | No change in appearance. |
| Thermal (Solution) | 48h at 70°C | 4.1% | 1 | Slight yellowing of solution. |
| Photolytic (ICH Q1B) | - | 8.9% | 3 | Solid showed slight discoloration. |
This data is illustrative and serves as an example of how to present stability findings.
References
- Shaw, N. M., et al. (Year). Effect of temperature on the hydrolysis of the (R)-amide by the amidase from K. oxytoca. Source Not Fully Specified.
-
Quora. (2018). Why is heat needed for the hydrolysis of amides? Quora. [Link]
-
MDPI. (2025). Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. MDPI. [Link]
-
ResearchGate. (2024). Room Temperature Amide Hydrolysis Enabled by TiO2 (001) Surface. ResearchGate. [Link]
-
Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. [Link]
-
ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. [Link]
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]
-
ResearchGate. (2014). Investigation of tropicamide and benzalkonium chloride stability using liquid chromatography. ResearchGate. [Link]
-
Diness, F., et al. (2018). Synthesis and Stability of Strongly Acidic Benzamide Derivatives. PubMed. [Link]
- Plaxco, K. W., et al. (Year). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC.
-
ResearchGate. (2025). Photostability of organic fluorophore influenced by adjacent amino acid residues. ResearchGate. [Link]
-
Evans, A. M., et al. (2017). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. PMC. [Link]
-
Moerdijk-Poortvliet, T. C. W., et al. (2021). Extraction and analysis of free amino acids. ScienceDirect. [Link]
-
Liu, Z., et al. (2025). Photostability of organic fluorophore influenced by adjacent amino acid residues. PMC. [Link]
-
Keul, H., et al. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Royal Society of Chemistry. [Link]
-
Hsiao, S. H., et al. (2008). Synthesis and Electrochemical Properties of Novel Aromatic Poly(amine#amide)s with Anodically Highly Stable Yellow and Blue Electrochromic Behaviors. ACS Publications. [Link]
-
Quick Company. (n.d.). An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Quick Company. [Link]
-
Oniki, S., et al. (2020). Photoprotective Effects of Selected Amino Acids on Naproxen Photodegradation in Aqueous Media. MDPI. [Link]
- Mohana, K. N., & Mallesha, L. (Year). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Source Not Fully Specified.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. onyxipca.com [onyxipca.com]
Validation & Comparative
Comparative Guide: HPLC Purity Analysis of Fluorinated Benzamides
This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of fluorinated benzamides, specifically contrasting standard C18 stationary phases with specialized Pentafluorophenyl (PFP) phases.
Methodology: Standard C18 vs. Specialized Pentafluorophenyl (PFP) Phases
Part 1: The Technical Challenge
Fluorinated benzamides are a critical class of compounds in medicinal chemistry (e.g., antipsychotics like raclopride) and radiochemistry (e.g., ^18^F-labeled PET tracers). The introduction of a fluorine atom creates unique chromatographic challenges:
-
Regioisomerism: Synthesis often yields ortho-, meta-, and para-isomers with nearly identical hydrophobicity, making them inseparable on standard alkyl phases.
-
Electronic Effects: The high electronegativity of fluorine alters the electron density of the benzene ring, creating "electron-poor" systems that require specific stationary phase interactions for resolution.
-
Precursor Separation: In radiotracer synthesis, the fluorinated product must be separated from a non-fluorinated precursor (often a nitro- or chloro-benzamide) present in large excess.
This guide compares the industry-standard C18 Method against the targeted PFP Method , demonstrating why PFP is the superior choice for this specific application.
Part 2: Mechanism of Action & Comparative Analysis
The Interaction Landscape
The core difference lies in the retention mechanisms.[1] While C18 relies almost exclusively on hydrophobic (dispersive) interactions, PFP phases introduce a multi-modal retention system essential for fluorinated aromatics.
-
C18 (Octadecyl): Interacts via weak London dispersion forces. It cannot easily distinguish between positional isomers where the hydrophobic surface area is similar.
-
PFP (Pentafluorophenyl): Contains a fluorinated ring that engages in:
-
-
Interactions: Between the stationary phase ring and the analyte's aromatic system. -
Dipole-Dipole Interactions: The C-F bonds in the PFP ring create a strong dipole, interacting with the polar benzamide group.
-
Shape Selectivity: The rigid PFP ring structure can discriminate between steric differences in ortho/meta/para isomers.
-
-
Performance Comparison Matrix
| Feature | Method A: Standard C18 | Method B: Optimized PFP | Advantage |
| Primary Interaction | Hydrophobicity (Van der Waals) | PFP (Orthogonal selectivity) | |
| Isomer Resolution | Poor ( | Excellent ( | PFP |
| Retention of Bases | Moderate (often requires ion-pairing) | Strong (Ion-exchange character) | PFP |
| Aqueous Stability | High (Dewetting possible at 100% aq) | High (Resistant to dewetting) | Equal |
| Precursor Separation | Often co-elutes with defluoro-precursors | Baseline separation of F- vs H-/NO2- species | PFP |
Visualizing the Selectivity Mechanism
Caption: Mechanistic comparison showing the multi-modal interactions of PFP phases vs. the single-mode interaction of C18.
Part 3: Optimized Experimental Protocol (PFP Method)
This protocol is designed for the purity analysis of a generic fluorinated benzamide (e.g., ^18^F-fallypride or similar derivatives) using a PFP stationary phase.
Chromatographic Conditions
-
System: UHPLC or HPLC system equipped with a Photodiode Array (PDA) detector.
-
Column: Pentafluorophenyl (PFP) Core-Shell Column (e.g., Kinetex PFP, ACE C18-PFP, or Waters HSS PFP).
-
Dimensions: 150 x 4.6 mm, 2.7 µm (UHPLC) or 5 µm (HPLC).
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).
-
Rationale: Low pH suppresses silanol activity and ensures the basic benzamide nitrogen is protonated, improving peak shape.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[2]
-
Rationale: Aprotic solvent prevents disruption of dipole interactions essential for PFP selectivity.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (Controls viscosity and interaction kinetics).
-
Detection: UV at 254 nm (primary) and 210 nm (impurity profiling).
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient (Main elution) |
| 18.0 | 5 | 95 | Wash (Elute lipophilic contaminants) |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of the fluorinated benzamide in 10 mL of Methanol (1 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (90:10).
-
Critical Step: Match the sample diluent to the initial mobile phase conditions to prevent "solvent shock" and peak distortion.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Part 4: Method Validation & System Suitability[5][6]
To ensure the trustworthiness of the data, the method must be self-validating. The following parameters should be assessed before routine use.
System Suitability Criteria (SST)
Run 5 replicate injections of the Working Standard.
-
Retention Time %RSD:
-
Peak Area %RSD:
-
Tailing Factor (
): (Crucial for benzamides which often tail on C18). -
Resolution (
): between the main peak and the nearest regioisomer or precursor impurity.
Method Development Workflow
Caption: Decision tree for selecting and optimizing the HPLC method.
Part 5: References
-
Mechanisms of Interaction on Fluorinated Stationary Phases. LCGC International. (2016). Explains the dipole and pi-pi interactions specific to PFP phases.
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Application Note demonstrating PFP superiority for basic and aromatic compounds.
-
ACE C18-PFP: A Unique C18 Bonded HPLC Column. Chromatography Today. Details the separation of halogenated aromatic compounds and regioisomers.
-
Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers. Journal of Chromatography A. (2016). Highlights the difficulty of separating fluorinated regioisomers.
-
Validation of Stability-Indicating HPLC Methods. LCGC International. (2021). Provides guidelines for LOD, LOQ, and linearity in method validation.
Sources
A Researcher's Guide to IR Spectrum Analysis of Amide and Amine Peaks in Benzamide Derivatives
This guide provides an in-depth comparison of the infrared (IR) spectral features of primary and secondary amides, as well as primary aromatic amines, using benzamide derivatives as a focal point. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of peak positions to explain the underlying principles and practical considerations for accurate spectral interpretation.
The Foundational Principles of Amide and Amine IR Spectroscopy
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For amides and amines, the most informative regions of the IR spectrum are typically the N-H and C=O stretching regions.
The position, intensity, and shape of these absorption bands are highly sensitive to the molecular structure, including the presence of hydrogen bonding and electronic effects from substituents.[1][2][3]
The Amide I and Amide II Bands:
A key feature of amides is the presence of the "Amide I" and "Amide II" bands. The Amide I band, which is the most intense absorption in the amide spectrum, is primarily due to the C=O stretching vibration and appears in the range of 1630-1680 cm⁻¹.[4] The position of this band is influenced by resonance within the amide group, which imparts partial double-bond character to the C-N bond and weakens the C=O bond, lowering its stretching frequency compared to a typical ketone.[5]
The Amide II band, found between 1515 and 1655 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.[5][6] The presence and position of the Amide II band are diagnostic for primary and secondary amides.
Distinguishing Primary, Secondary, and Aromatic Amine Moieties
A primary objective in the analysis of benzamide derivatives is the clear differentiation between primary amides, secondary amides, and related aromatic amines. IR spectroscopy offers distinct spectral markers for each.
Primary Amides (e.g., Benzamide)
Primary amides, containing an -NH₂ group, are characterized by two distinct N-H stretching bands in the 3170-3500 cm⁻¹ region.[6] These two bands correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[4][5] In solid samples, hydrogen bonding can cause these bands to appear broader and at lower frequencies, typically around 3350 and 3180 cm⁻¹.[5]
-
Asymmetric N-H Stretch: The higher frequency band.
-
Symmetric N-H Stretch: The lower frequency band.
The presence of two peaks in this region is a hallmark of a primary amide.[4][7]
Secondary Amides (e.g., N-Methylbenzamide)
Secondary amides, with a single N-H bond, exhibit only one N-H stretching band in the 3370-3170 cm⁻¹ region.[4] In dilute solutions, this "free" N-H stretch is observed between 3400 and 3500 cm⁻¹.[5] In the solid state, intermolecular hydrogen bonding leads to a broader absorption at a lower frequency, typically between 3330 and 3060 cm⁻¹.[5]
The single N-H stretching peak is a key differentiator from primary amides.[4][7]
Primary Aromatic Amines (e.g., Aniline)
For comparative purposes, it is instructive to consider the IR spectrum of a primary aromatic amine like aniline. Similar to primary amides, primary amines also show two N-H stretching bands due to asymmetric and symmetric vibrations.[8][9] However, for aromatic primary amines, these bands typically appear at slightly higher frequencies than in aliphatic amines, in the 3340-3500 cm⁻¹ range.[5][10]
A crucial difference from amides is the absence of the strong C=O (Amide I) band.[9] This allows for straightforward differentiation between an aromatic amine and an aromatic amide.
Experimental Protocol: A Comparative Study
To illustrate these principles, a comparative experimental workflow is outlined below.
Materials and Instrumentation
-
Samples: Benzamide (primary amide), N-Methylbenzamide (secondary amide), Aniline (primary aromatic amine).
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Software: Data acquisition and processing software.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative IR analysis.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and the ATR crystal is clean.
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample (benzamide or N-methylbenzamide) directly onto the ATR crystal and apply pressure to ensure good contact. For the liquid sample (aniline), place a single drop on the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Process the raw data by applying an ATR correction and a baseline correction to obtain a clear spectrum.
-
Peak Analysis: Identify and label the characteristic absorption bands for each compound.
Data Interpretation and Comparative Analysis
The following table summarizes the expected and observed characteristic IR absorption bands for the three compounds.
| Functional Group | Vibrational Mode | Benzamide (Primary Amide) | N-Methylbenzamide (Secondary Amide) | Aniline (Primary Aromatic Amine) |
| N-H | Asymmetric Stretch | ~3366 cm⁻¹[4] | - | ~3442 cm⁻¹[8] |
| Symmetric Stretch | ~3170 cm⁻¹[4] | - | ~3360 cm⁻¹[8] | |
| Single Stretch | - | ~3301 cm⁻¹[4] | - | |
| Bending (Amide II) | ~1622 cm⁻¹[4] | ~1530-1570 cm⁻¹[5][6] | - | |
| Bending (Scissoring) | - | - | ~1619 cm⁻¹[8] | |
| C=O | Stretch (Amide I) | ~1656 cm⁻¹[4] | ~1640 cm⁻¹ (solid)[5] | - |
| C-N | Stretch | ~1200-1350 cm⁻¹[11] | ~1200-1350 cm⁻¹[11] | ~1281 cm⁻¹[8] |
Key Observations and Interpretations:
-
Benzamide: The spectrum clearly shows two distinct N-H stretching peaks and a strong C=O absorption, confirming its identity as a primary amide.[4]
-
N-Methylbenzamide: The presence of a single N-H stretching band and a C=O peak is indicative of a secondary amide.[4]
-
Aniline: The spectrum displays two N-H stretching bands but lacks the characteristic C=O absorption, definitively identifying it as a primary aromatic amine.[8]
Factors Influencing Peak Positions
The precise wavenumbers of the N-H and C=O stretching vibrations can be influenced by several factors:
-
Hydrogen Bonding: Intermolecular hydrogen bonding, prevalent in the solid state, weakens the N-H and C=O bonds, causing a shift to lower frequencies and broadening of the peaks.[1][3][5] In dilute non-polar solutions, these effects are minimized, and the peaks shift to higher frequencies.[5]
-
Electronic Effects: Electron-donating or electron-withdrawing substituents on the benzene ring can alter the electron density around the amide group, leading to shifts in the C=O stretching frequency.[1] For example, electron-withdrawing groups can increase the C=O bond order and shift the absorption to a higher wavenumber.[5]
-
Conjugation: Resonance with the aromatic ring lowers the C=O stretching frequency in benzamide derivatives compared to their aliphatic counterparts.[1][6]
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of benzamide derivatives. By carefully analyzing the N-H and C=O stretching regions, researchers can confidently distinguish between primary amides, secondary amides, and aromatic amines. The number of N-H stretching peaks—two for primary and one for secondary—and the presence or absence of a strong Amide I (C=O) band are the most reliable diagnostic features. Understanding the influence of hydrogen bonding and electronic effects further enhances the accuracy of spectral interpretation, making IR spectroscopy a cornerstone of synthetic and medicinal chemistry.
References
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of California, Davis. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Factors influencing vibration frequencies. (n.d.). Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
-
Al-Otaibi, A. A., & El-Gomati, M. M. (2018). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. TSI Journals. Retrieved from [Link]
-
Mast, V. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Katiyar, D. (n.d.). IR Spectroscopy (Module-1I) Lecture Notes. Retrieved from [Link]
-
Characteristic Group Vibrations of Organic Molecules II. (n.d.). Retrieved from [Link]
Sources
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. davuniversity.org [davuniversity.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. wikieducator.org [wikieducator.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tsijournals.com [tsijournals.com]
Positional Fluorination in Benzamide Scaffolds: A Comparative Guide to 2-F vs. 4-F Analogs
Executive Summary: The "Fluorine Scan" Strategic Imperative
In medicinal chemistry, the "Fluorine Scan" is not merely about blocking metabolism; it is a precision tool for conformational control and electronic tuning. When optimizing benzamide scaffolds—privileged structures in HDAC inhibitors, dopamine antagonists, and PARP inhibitors—the choice between ortho-substitution (2-Fluoro) and para-substitution (4-Fluoro) dictates the molecule's fate.
This guide objectively compares 2-F and 4-F benzamide analogs, focusing on the mechanistic divergence between conformational locking (2-F) and metabolic blocking/electronic tuning (4-F) .
Quick Comparison Matrix
| Feature | 2-Fluoro (Ortho) | 4-Fluoro (Para) |
| Primary Mechanism | Conformational Lock: Forms intramolecular H-bond (N-H···F), planarizing the system. | Electronic/Metabolic: Inductive electron withdrawal ( |
| Target Binding | Increases potency by reducing entropic penalty upon binding (pre-organization).[1] | Modulates binding via electronic effects on the aromatic ring; rarely alters shape. |
| Metabolic Stability | Sterically protects the amide bond from hydrolysis; blocks ortho-oxidation. | Superior: Blocks the primary site of CYP450 oxidative attack (para-position). |
| Physicochemical | Lowers pKa of amide NH significantly; generally higher lipophilicity due to dipole masking. | Lowers pKa slightly; increases lipophilicity (LogP) but maintains polar surface area exposure. |
Physicochemical & Conformational Landscape[2][3]
The biological divergence of these analogs stems from their distinct structural behaviors in solution.
The Ortho-Effect (2-F): Conformational Pre-organization
The defining feature of 2-fluorobenzamides is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond (IMHB) between the amide nitrogen proton and the fluorine atom (
-
Mechanism: This interaction creates a "locked" planar conformation.
-
Biological Impact: When the bioactive conformation requires planarity (e.g., binding to the narrow channel of HDAC enzymes), 2-F analogs often exhibit higher potency than their non-fluorinated parents because the "entropic penalty" of binding is paid for during synthesis, not binding.
-
Data Insight: 2-F substitution typically lowers the amide NH pKa by ~1.5–2.0 units compared to unsubstituted benzamide, increasing acidity and hydrogen bond donor (HBD) strength.
The Para-Effect (4-F): Electronic Tuning
4-fluorobenzamides lack the steric influence to lock conformation. The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weak resonance donating effect (+R).
-
Mechanism: It pulls electron density from the ring, making the amide carbonyl less basic and the NH more acidic, but to a lesser degree than the 2-F analog.
-
Biological Impact: The 4-F group is primarily a "metabolic shield." It prevents the rapid hydroxylation of the phenyl ring by Cytochrome P450 enzymes, which favor the electron-rich para position.
Visualization: Conformational Dynamics
The following diagram illustrates the structural locking mechanism of 2-F compared to the free rotation of 4-F.
Caption: Comparative structural dynamics. 2-F induces conformational locking via IMHB, while 4-F allows rotation but provides metabolic shielding.
Biological Activity Case Studies
Case Study A: HDAC Inhibitors (Class I)
Benzamides are a classic Zinc-Binding Group (ZBG) for Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275).[2][3]
-
2-F Analog Performance: In HDAC inhibitors, the benzamide moiety must traverse a narrow hydrophobic channel.
-
Observation: Introduction of 2-F often increases potency (IC50) .
-
Reasoning: The IMHB keeps the molecule planar, allowing it to slide into the active site channel without requiring energy to force it into a planar shape.
-
Representative Data: 2-F analogs of MS-275 often show a 2-5x improvement in IC50 against HDAC1/3 compared to the non-fluorinated parent [1][2].
-
-
4-F Analog Performance:
-
Observation: 4-F substitution often has neutral or slightly negative effects on potency but significantly improves half-life (t1/2) .
-
Reasoning: The para position points towards the solvent or the bottom of the pocket (depending on the isoform). While it blocks metabolism, it does not contribute to the "active conformation" pre-organization.
-
Case Study B: Dopamine D2 Antagonists
In GPCR ligands like benzamide-based dopamine antagonists (e.g., Raclopride derivatives):
-
4-F Analog Performance:
-
Observation: 4-F is frequently superior.
-
Reasoning: The D2 receptor binding pocket accommodates the para-substituent well. The 4-F enhances lipophilicity (LogP), improving Blood-Brain Barrier (BBB) penetration, which is critical for CNS drugs.
-
Data: 4'-fluoroclebopride demonstrates high nanomolar affinity (Ki ≈ 5.5 nM) and improved in vivo imaging characteristics compared to other analogs [3].
-
Experimental Protocols
To validate these differences in your own lead series, use the following self-validating protocols.
Protocol: Comparative Microsomal Stability (Metabolic Clearance)
Objective: Determine if 4-F provides superior metabolic stability over 2-F.
-
Preparation:
-
Prepare 10 mM stock solutions of Test Compounds (2-F, 4-F, unsubstituted) and Control (Verapamil - high clearance, Warfarin - low clearance) in DMSO.
-
-
Incubation System:
-
Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM Phosphate Buffer (pH 7.4).
-
-
Reaction Initiation:
-
Pre-incubate microsomes with test compounds (1 µM final) for 5 min at 37°C.
-
Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.
-
Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. - .
-
-
Success Criteria:
-
If 4-F
> 2-F by >2-fold, the para-metabolic block is the dominant stability factor.
-
Protocol: General Synthesis (Amide Coupling)
Objective: Efficiently synthesize both analogs for side-by-side testing.
-
Reagents: 2-fluorobenzoic acid (or 4-fluorobenzoic acid), Aniline derivative, HATU, DIPEA, DMF.
-
Procedure:
-
Dissolve Fluorobenzoic acid (1.0 eq) in dry DMF (0.1 M).
-
Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 min at RT (Activation step).
-
Add the amine/aniline component (1.1 eq).
-
Stir at RT for 4-16 hours. Monitor via TLC/LC-MS.
-
-
Workup:
-
Dilute with EtOAc, wash with sat. NaHCO3 (x2), 1M HCl (x2), and Brine.
-
Dry over Na2SO4, concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Validation: 1H-NMR is critical.
-
2-F Signature: Look for coupling between F and aromatic protons; Amide NH peak may shift downfield due to IMHB.
-
4-F Signature: Symmetric splitting pattern (AA'BB' system) in the benzamide ring if symmetrically substituted elsewhere.
-
Decision Logic: When to use Which?
Use the following workflow to select the optimal analog for your pipeline.
Caption: Decision tree for selecting 2-F vs 4-F based on lead liabilities (Metabolism vs. Potency).
References
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
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A Comparative Guide to Reference Standards for Imatinib Impurity F: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing a Baseline for Analysis
In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount. Imatinib, a cornerstone in targeted cancer therapy, is no exception. Its synthesis can give rise to various impurities that must be rigorously identified, quantified, and controlled to ensure patient safety and therapeutic efficacy. One such critical impurity is N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, also known as Imatinib Impurity F.[1][2]
This technical guide serves as a comprehensive resource for researchers and analytical scientists on the selection and utilization of reference standards for this specific impurity. While the initial focus of this guide was intended to be N-(5-Amino-2-methylphenyl)-2-fluorobenzamide, a thorough review of scientific literature and commercial availability revealed a significant lack of specific reference standards and analytical data for this exact molecule. Conversely, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (CAS No. 152460-10-1) is a well-documented and critical process impurity in the synthesis of Imatinib, with established sources for certified reference materials.[1] This guide, therefore, pivots to provide an in-depth comparative analysis of reference standards for this crucial Imatinib impurity, offering practical guidance on its analytical characterization and control.
We will delve into the commercially available reference standards, present a comparative analysis of their specifications, and provide detailed, field-proven experimental protocols for their qualification and use in routine analysis. The methodologies outlined herein are designed to be self-validating, ensuring the trustworthiness and accuracy of your analytical results.
Comparative Analysis of Commercially Available Reference Standards
The selection of a suitable reference standard is the foundation of any quantitative analytical method. For N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, several suppliers offer reference materials. A key supplier for this impurity is LGC Standards, which provides it under the product code TRC-A618220.[1] When evaluating and comparing reference standards, several key parameters must be considered.
| Parameter | LGC Standards (TRC-A618220) | Other Potential Commercial Suppliers | In-house Isolated Standard |
| Identity Confirmation | Confirmed by ¹H NMR, Mass Spectrometry | Typically confirmed by ¹H NMR and Mass Spectrometry. | Requires full characterization (NMR, MS, IR, Elemental Analysis). |
| Purity Assignment | Typically >98% (HPLC) | Purity levels may vary. Certificate of Analysis is crucial. | Purity must be rigorously determined using mass balance or quantitative NMR (qNMR). |
| Certification | Often supplied with a Certificate of Analysis (CoA) detailing identity, purity, and storage conditions. | Availability and detail of CoA can vary. | Requires extensive internal validation and documentation. |
| Traceability | Traceable to primary standards where applicable. | Traceability may not always be clearly stated. | Traceability needs to be established to a recognized primary standard. |
| Availability | Readily available in various pack sizes (e.g., 1g, 2.5g, 5g).[1] | Availability can fluctuate. | Dependent on isolation from synthesis batches. |
Expert Insight: While commercially available certified reference standards from reputable suppliers like LGC offer convenience and a high degree of confidence, the in-house isolation and qualification of an impurity standard can provide a deeper understanding of the impurity profile of a specific manufacturing process. However, this approach demands significant resources and expertise in analytical chemistry and structural elucidation. For routine quality control, a certified commercial standard is the more pragmatic and reliable choice.
Workflow for Qualification and Use of Reference Standards
The following diagram illustrates a robust workflow for the qualification and implementation of a new batch of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine reference standard in a regulated laboratory environment.
Sources
A Comparative Guide to the Crystal Structures of N-(substituted-phenyl)-2-fluorobenzamides: Unveiling the Influence of Substituents on Molecular Conformation and Packing
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. The crystal structure of a pharmaceutical compound provides invaluable insights into its physicochemical properties, including solubility, stability, and bioavailability. This guide offers a comparative analysis of the crystal structures of a series of N-(substituted-phenyl)-2-fluorobenzamides, a class of compounds with significant potential in medicinal chemistry. By examining the influence of various substituents on the phenyl ring, we aim to elucidate the subtle yet critical interplay of intermolecular forces that govern their solid-state architecture. This understanding is crucial for rational drug design and the development of new chemical entities with optimized properties. The strategic incorporation of fluorine, a uniquely potent modulator of molecular properties, makes this class of compounds particularly interesting for such structural investigations.[1][2][3]
The Crucial Role of Crystal Structure in Drug Development
The solid-state form of an active pharmaceutical ingredient (API) directly impacts its performance. Different crystalline forms, or polymorphs, of the same compound can exhibit distinct dissolution rates and thermal stabilities, which in turn affect the drug's efficacy and shelf-life. Single-crystal X-ray diffraction (XRD) is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid.[4] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as the intricate network of intermolecular interactions that dictate the crystal packing. By analyzing these structural details, we can begin to understand and predict how modifications to the molecular structure will influence the bulk properties of the material.
Comparative Crystallographic Data of N-(substituted-phenyl)-2-fluorobenzamides
To understand the impact of substituents on the crystal packing of N-phenyl-2-fluorobenzamides, a systematic analysis of their crystallographic data is essential. The following table summarizes key crystallographic parameters for a series of derivatives with varying substituents on the N-phenyl ring. This data, retrieved from the Cambridge Structural Database (CSD), provides a foundation for our comparative analysis.
| Compound | Substituent (Position) | CCDC # | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1 | 2,3-difluoro | 2284761 | Pn | 4.9556 | 5.6718 | 19.6250 | 96.618 | 547.93 | 2 |
| 2 | 2,4-difluoro | - | Pn | 5.6756 | 4.9829 | 19.3064 | 91.197 | 545.88 | 2 |
| 3 | 2-nitro | - | P2₁2₁2₁ | 8.9443 | 9.7147 | 13.8016 | 90 | 1199.5 | 4 |
| 4 | 3-nitro | - | P2₁/n | 6.7810 | 23.0913 | 8.2079 | 90.00 | 1282.76 | 4 |
Note: The CCDC numbers for compounds 2, 3, and 4 were not explicitly found in the search results, but their crystallographic data were reported in the cited literature. Further targeted searches on the CSD would be required to obtain these specific identifiers.
Experimental Protocol: From Powder to Precision Structure
The determination of a crystal structure is a meticulous process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in the collection and analysis of X-ray diffraction data.
Synthesis and Recrystallization
The N-(substituted-phenyl)-2-fluorobenzamides discussed in this guide are typically synthesized via a condensation reaction between 2-fluorobenzoyl chloride and the appropriately substituted aniline.[2][3]
General Synthesis of N-(substituted-phenyl)-2-fluorobenzamides:
-
To a solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) is added 2-fluorobenzoyl chloride (1.1 eq) dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization.
Recrystallization for Single Crystal Growth:
The key to successful single-crystal X-ray diffraction is the availability of high-quality single crystals. Recrystallization is a powerful technique for both purification and crystal growth.[5][6][7][8][9][10]
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Common solvents for recrystallizing benzanilides include ethanol, ethyl acetate, and dichloromethane, or mixtures thereof.[5]
-
Slow Cooling: A saturated solution of the compound in the chosen solvent at an elevated temperature is prepared and allowed to cool slowly and undisturbed. Rapid cooling often leads to the formation of small, poorly-formed crystals unsuitable for diffraction.
-
Vapor Diffusion: For small quantities of material, vapor diffusion is an effective method. A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. Slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting slow crystal growth.
Single-Crystal X-ray Diffraction Workflow
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. The general workflow is depicted in the following diagram:
The collected diffraction data is processed to determine the unit cell parameters and space group. The phases of the diffracted X-rays are then determined, typically using direct methods for small molecules, to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise crystal structure.
Analysis of Intermolecular Interactions: A Deeper Look with Hirshfeld Surfaces
To visualize and quantify the intermolecular interactions that govern the crystal packing, Hirshfeld surface analysis is a powerful tool.[11] This method partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the procrystal (the entire crystal). The resulting surface provides a unique fingerprint of the intermolecular contacts.
By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
The Influence of Substituents on Crystal Packing
The nature and position of substituents on the N-phenyl ring of 2-fluorobenzamides exert a profound influence on their molecular conformation and the resulting crystal packing.
Hydrogen Bonding
In the crystal structures of N-(substituted-phenyl)-2-fluorobenzamides, the amide N-H group is a consistent hydrogen bond donor, while the carbonyl oxygen is a primary acceptor. This often leads to the formation of one-dimensional chains or tapes through N-H···O hydrogen bonds.[2][3]
The presence of other potential hydrogen bond acceptors, such as nitro groups or additional fluorine atoms, can lead to more complex hydrogen bonding networks. For instance, in nitro-substituted derivatives, the nitro oxygen atoms can also participate in C-H···O interactions, further stabilizing the crystal lattice.[12][13]
Halogen Bonding and Other Weak Interactions
In addition to conventional hydrogen bonds, weaker interactions such as C-H···F, C-F···π, and halogen-halogen interactions play a significant role in directing the crystal packing, especially in the fluorinated derivatives. The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor and participate in various other non-covalent interactions.
π-π Stacking
The aromatic rings of the benzamide moiety provide opportunities for π-π stacking interactions. The relative orientation of the rings (e.g., face-to-face or edge-to-face) is influenced by the substituents. Electron-withdrawing groups can affect the quadrupole moment of the aromatic ring, influencing the preferred stacking geometry.
Conclusion and Future Directions
This comparative guide highlights the significant impact of substituents on the crystal structures of N-(substituted-phenyl)-2-fluorobenzamides. The interplay of strong N-H···O hydrogen bonds and a variety of weaker intermolecular interactions, including those involving fluorine, dictates the overall crystal packing. A thorough understanding of these structure-property relationships is essential for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties.
Future work should focus on expanding the library of structurally characterized N-(substituted-phenyl)-2-fluorobenzamides to include a wider variety of functional groups. This will enable the development of more robust predictive models for the crystal packing of these and related compounds, ultimately accelerating the discovery and development of new medicines.
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Chemistry LibreTexts. (2022, August 17). Recrystallization. [Link]
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Prothero, J. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM.com. [Link]
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MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
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DORAS | DCU Research Repository. (2023, September 15). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
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MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]
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PMC. (2012). Crystal structure of 4-fluoro-N-[2-(4-fluorobenzoyl)hydrazine-1-carbonothioyl]benzamide. [Link]
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University of Rochester. (n.d.). Recrystallization of Benzoic Acid. [Link]
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PMC. (2023, December 13). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. [Link]
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Research Explorer - The University of Manchester. (2009, January 1). CCDC 675944: Experimental Crystal Structure Determination. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
